Product packaging for Aminocandin(Cat. No.:CAS No. 227472-48-2)

Aminocandin

Cat. No.: B1250453
CAS No.: 227472-48-2
M. Wt: 1102.3 g/mol
InChI Key: UMNFJRNUJIBDSK-NMVZEWDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aminocandin (also known as HMR 3270, IP960, and NXL201) is a water-soluble, semi-synthetic echinocandin antifungal agent investigated for use in the treatment of fungal infections . As a member of the echinocandin class, its primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase, which is essential for the synthesis of a key component of the fungal cell wall . Inhibition of this fungus-specific target leads to osmotic instability and eventual cell lysis, offering a mechanism distinct from that of azoles or polyenes . This compound demonstrates broad-spectrum, potent in vitro activity against a range of Candida species, including strains resistant to fluconazole, as well as against Aspergillus species . Its research value is particularly notable in studies of Candida glabrata , where it has shown superior in vitro potency and in vivo efficacy compared to caspofungin, even against isolates with reduced caspofungin susceptibility . Furthermore, studies have highlighted its anti-adherent properties , demonstrating that a sub-inhibitory concentration can significantly decrease the adherence of Candida albicans to surfaces coated with extracellular matrix proteins or fibronectin, potentially inhibiting the first step in biofilm development . This compound is defined by its key physicochemical properties , including a molecular formula of C 56 H 79 N 9 O 14 and a molecular weight of 1102.28 g/mol . Its relatively long half-life, reported to be 48-58 hours in animal models, supports its potential for extended-interval dosing in research settings . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H79N9O14 B1250453 Aminocandin CAS No. 227472-48-2

Properties

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,24S,25S,26S)-20-(2-aminoethylamino)-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-(4-octoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H79N9O14/c1-4-5-6-7-8-9-24-79-41-20-16-36(17-21-41)35-12-14-37(15-13-35)50(72)60-42-26-38(58-23-22-57)28-59-54(76)48-49(71)32(2)29-65(48)55(77)43(31-66)61-53(75)47(45(70)25-34-10-18-39(68)19-11-34)63-52(74)44-27-40(69)30-64(44)56(78)46(33(3)67)62-51(42)73/h10-21,32-33,38,40,42-49,58,66-71H,4-9,22-31,57H2,1-3H3,(H,59,76)(H,60,72)(H,61,75)(H,62,73)(H,63,74)/t32-,33+,38?,40+,42-,43-,44-,45+,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNFJRNUJIBDSK-NMVZEWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=C(C=C6)O)O)CO)C)O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@H]3CC(CNC(=O)[C@@H]4[C@H]([C@H](CN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H](NC3=O)[C@@H](C)O)O)[C@@H](CC6=CC=C(C=C6)O)O)CO)C)O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336192
Record name Aminocandin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1102.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227472-48-2
Record name Aminocandin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminocandin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Aminocandin: A Technical Guide to Discovery, Fermentation, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminocandin (also known as IP960, HMR3270, and NXL201) is a novel semi-synthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Like other echinocandins, it exhibits potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] This mechanism provides a high degree of selective toxicity, making it a valuable asset in the treatment of invasive fungal infections, particularly those resistant to other antifungal classes. This technical guide provides a comprehensive overview of the discovery, fermentation, and isolation processes relevant to this compound, drawing upon established methodologies for the echinocandin class of natural products. It is intended to serve as a foundational resource for professionals engaged in antifungal research and drug development.

Discovery and Producing Organism

This compound is a new-generation echinocandin developed through preclinical and Phase I trials for its excellent in vitro and in vivo activity against a broad spectrum of fungal pathogens, including fluconazole-resistant strains.[1][4] While the specific fungal strain utilized for the industrial production of the this compound precursor is not publicly disclosed, echinocandins are natural products derived from the fermentation of various filamentous fungi.[5] Prominent examples include Echinocandin B produced by Aspergillus species such as Aspergillus nidulans and Aspergillus rugulosus, and pneumocandin from Glarea lozoyensis.[5] It is highly probable that the precursor to this compound is produced by a similar filamentous fungus, likely a high-titer mutant strain of an Aspergillus species, which is then chemically modified to yield the final this compound molecule.

Fermentation Process

The production of the echinocandin nucleus for this compound is achieved through submerged fermentation. This process involves cultivating the producing fungal strain in a controlled bioreactor environment to maximize the yield of the desired secondary metabolite. The fermentation process can be conceptually divided into inoculum development and the main production phase.

Experimental Protocol: Fermentation

1. Inoculum Development:

  • A preserved source of the culture (e.g., from a lyophilized vial or an agar slant) is used to inoculate a nutrient seed-producing medium.
  • The seed culture is incubated under aerobic conditions, typically in a shaker flask, to obtain a vigorous growth of mycelia. This may involve one or two stages to build up sufficient biomass for inoculating the production fermenter.

2. Production Fermentation:

  • The production bioreactor, containing a sterilized nutrient-rich medium, is inoculated with the seed culture.
  • The fermentation is carried out under controlled aerobic conditions (agitation and aeration) for a specified duration, during which the fungus produces the echinocandin precursor.
  • Key parameters such as temperature, pH, and dissolved oxygen levels are continuously monitored and controlled to maintain optimal production conditions.

Fermentation Parameters and Media

The composition of the fermentation medium is critical for achieving high product titers. While the exact medium for this compound production is proprietary, a typical medium for echinocandin production by an Aspergillus species would include sources of carbon, nitrogen, and essential minerals.

Table 1: Representative Fermentation Parameters for Echinocandin Production

ParameterTypical Range/Value
Producing Organism High-yield mutant strain of Aspergillus sp. (e.g., Aspergillus nidulans)
Carbon Sources Sucrose, Glucose, Mannitol, Glycerol, Methyl Oleate (1-5% w/v)
Nitrogen Sources Peptone, Yeast Extract, Soy Peptone, Corn Steep Liquor, Ammonium Sulfate
Inorganic Salts K₂HPO₄, MgSO₄, NaCl, CaCO₃, and trace elements (Fe, Zn, Mn)
Temperature 20-28 °C
pH 5.5 - 7.0
Aeration Maintained to ensure sufficient dissolved oxygen for aerobic respiration and secondary metabolite production
Fermentation Time 7 - 14 days
Reported Titer (Echinocandin B) Up to 3.1 g/L with optimized media and conditions
Fermentation Workflow

The overall logic of the fermentation process, from the initial culture to the final harvest, is depicted in the workflow diagram below.

Caption: General workflow for this compound precursor fermentation.

Isolation and Purification

Following fermentation, the echinocandin precursor must be isolated from the complex fermentation broth, which contains mycelia, residual media components, and other metabolites. The purification process typically involves a series of extraction and chromatographic steps to achieve the high purity required for pharmaceutical applications.

Experimental Protocol: Isolation and Purification

1. Broth Pre-treatment and Extraction:

  • The whole fermentation broth is first treated to separate the mycelia from the liquid supernatant, often through filtration or centrifugation.
  • The active compound, which may be present in both the mycelium and the supernatant, is extracted using a water-immiscible organic solvent such as n-butanol or methyl isobutyl ketone. This step also serves to remove water-soluble impurities.

2. Clarification and Concentration:

  • The organic extract may be treated with activated carbon (charcoalization) to remove colored impurities.
  • The clarified extract is then concentrated under vacuum to reduce the volume.

3. Precipitation/Crystallization:

  • An anti-solvent (a solvent in which the product is insoluble) is added to the concentrated extract to precipitate the crude echinocandin. The resulting solid is collected by filtration.

4. Chromatographic Purification:

  • The crude product is redissolved and purified using one or more column chromatography steps.
  • Commonly used techniques include adsorption chromatography (e.g., using silica gel or alumina) and reversed-phase chromatography (e.g., using C18-bonded silica).
  • Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound, which are then pooled and concentrated.

5. Final Product Formulation:

  • The purified echinocandin precursor is then used as the starting material for the chemical synthesis steps that yield this compound.

Isolation and Purification Data

Quantitative data for the isolation of the this compound precursor is not publicly available. However, data from similar echinocandin processes provide an expected range for recovery and purity.

Table 2: Representative Purification Parameters for Echinocandins

StepMethod/SolventPurposeExpected Purity/Yield
Extraction Liquid-liquid extraction with n-butanol or other water-immiscible solventsCapture product, remove polar impurities>80% recovery from broth
Decolorization Activated Carbon (Charcoal) TreatmentRemove colored impurities-
Initial Purification Precipitation/Crystallization with an anti-solvent (e.g., heptane, acetone)Concentrate product, remove impurities>60% purity
Column Chromatography Adsorption (Silica/Alumina) or Reversed-Phase (C18) HPLCSeparate product from related impurities>95% purity
Final Product Lyophilization or CrystallizationObtain stable, solid product>98% purity, overall yield varies
Isolation and Purification Workflow

The sequence of steps to isolate the pure echinocandin precursor from the fermentation broth is illustrated below.

IsolationWorkflow Start Harvested Fermentation Broth Step1 Mycelial Filtration Start->Step1 Step2 Solvent Extraction (e.g., n-Butanol) Step1->Step2 Step3 Concentration (Vacuum) Step2->Step3 Step4 Crude Precipitation (Anti-solvent) Step3->Step4 Step5 Column Chromatography Step4->Step5 End Pure Echinocandin Precursor Step5->End MoA cluster_cell Fungal Cell UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Polymerization Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Lysis Osmotic Lysis (Cell Death) Cell_Wall->Lysis Weakening leads to This compound This compound This compound->Glucan_Synthase Inhibition

References

The Structure-Activity Relationship of Aminocandin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic echinocandin, a class of antifungal agents that represents a significant advancement in the treatment of invasive fungal infections.[1] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[2] This mode of action provides a high degree of selectivity as this enzyme is absent in mammalian cells.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Antifungal Activity of this compound and Analogs

While comprehensive SAR studies on a wide range of this compound analogs are not extensively published, the available data on this compound's in vitro activity against various fungal pathogens, along with SAR insights from the broader echinocandin class, provide a solid foundation for understanding its therapeutic potential.

In Vitro Antifungal Activity of this compound

This compound has demonstrated potent in vitro activity against a range of clinically important yeasts and molds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species.[3][4][5]

Fungal SpeciesIsolate CountMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida parapsilosis250.03 - 4.01.02.0
Candida krusei250.03 - 4.00.120.5
Candida guilliermondii250.03 - 4.00.51.0
Candida tropicalis250.03 - 4.00.251.0
Aspergillus fumigatus250.12 - 0.50.250.5
Scedosporium spp.254.0 - 8.08.08.0
Zygomycetes254.0 - >1616>16
Fusarium spp.25128 - >256>256>256
Structure-Activity Relationship Insights from Echinocandin Analogs

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro activity of this compound and its analogs is typically determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3/M38-A2 Broth Microdilution Method:

  • Preparation of Antifungal Agent: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO).[6]

  • Serial Dilutions: Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.[6]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, conidial suspensions are prepared and the concentration is determined using a hemocytometer. The final inoculum concentration in the wells is typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[6]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. For echinocandins against filamentous fungi, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact, and rounded colonies, is often determined.[6]

β-(1,3)-D-Glucan Synthase Inhibition Assay

The inhibitory activity of this compound and its analogs against the target enzyme is quantified using a cell-free enzymatic assay.

  • Preparation of Fungal Microsomes: Fungal cells are grown to mid-log phase, harvested, and spheroplasted. The spheroplasts are then lysed, and the microsomal fraction containing the β-(1,3)-D-glucan synthase is isolated by differential centrifugation.[8]

  • Enzyme Reaction: The reaction mixture typically contains the microsomal preparation, a buffer (e.g., Tris-HCl), GTP, and the substrate UDP-[¹⁴C]-glucose in a total volume of 100 µL.[8]

  • Inhibitor Addition: The test compounds (this compound or its analogs) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60-120 minutes).[8]

  • Quantification of Glucan Synthesis: The reaction is stopped by adding trichloroacetic acid (TCA). The TCA-insoluble product, representing the synthesized β-(1,3)-D-glucan, is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.[8]

  • IC₅₀ Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated from the dose-response curve.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fungal_Cell_Wall_Integrity_Pathway cluster_cell_wall Fungal Cell Wall cluster_signaling_cascade Cell Wall Integrity (CWI) Pathway This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) This compound->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall_Stress Cell Wall Stress Beta_Glucan->Cell_Wall_Stress Depletion leads to Rho1 Rho1 Cell_Wall_Stress->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1) Slt2->Transcription_Factors Activates Cell_Wall_Repair_Genes Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair_Genes Induces Expression

Figure 1: this compound's mechanism of action and the resulting activation of the Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Analogs Susceptibility_Testing Antifungal Susceptibility Testing (MIC/MEC) Synthesis->Susceptibility_Testing Enzyme_Assay β-(1,3)-D-Glucan Synthase Inhibition Assay (IC₅₀) Synthesis->Enzyme_Assay SAR_Analysis Structure-Activity Relationship Analysis Susceptibility_Testing->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Compound Lead Compound Selection SAR_Analysis->Lead_Compound Animal_Model Murine Model of Invasive Fungal Infection Lead_Compound->Animal_Model Efficacy_Study Efficacy Studies (Survival, Fungal Burden) Animal_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis

Figure 2: A logical workflow for the discovery and preclinical development of novel this compound analogs.

Conclusion

This compound is a potent antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. While detailed SAR studies on a broad series of this compound analogs are not widely published, the available data on its antifungal spectrum and the insights gained from the broader echinocandin class provide a strong basis for further drug development efforts. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of antifungal drug discovery. Future research should focus on the synthesis and evaluation of novel this compound derivatives to further optimize their pharmacokinetic and pharmacodynamic properties, potentially leading to the development of next-generation echinocandins with improved therapeutic profiles.

References

Biochemical Properties and Characteristics of Aminocandin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] Echinocandins represent a significant advancement in antifungal therapy due to their unique mechanism of action, potent activity against a broad spectrum of fungal pathogens, and favorable safety profile. This technical guide provides a comprehensive overview of the biochemical properties and characteristics of this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and the cellular pathways it perturbs. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action

This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is an integral component of the fungal cell wall, responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the cell wall.[2] The inhibition of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2] A key advantage of this mechanism is its selective toxicity, as mammalian cells lack a cell wall and, therefore, do not possess the β-(1,3)-D-glucan synthase enzyme.[2]

The primary target of echinocandins is the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. Resistance to echinocandins is often associated with mutations in the FKS genes.

Signaling Pathways

Inhibition of β-(1,3)-D-glucan synthesis by this compound induces significant stress on the fungal cell wall. This triggers a compensatory response mediated by various signaling pathways, primarily the cell wall integrity (CWI) pathway. While specific studies on this compound's downstream signaling effects are limited, extensive research on the closely related echinocandin, caspofungin, provides a model for the anticipated cellular response. The CWI pathway, primarily regulated by the protein kinase C (PKC) signaling cascade, is activated to reinforce the cell wall. This often leads to an increase in chitin synthesis, another critical component of the fungal cell wall, as a compensatory mechanism. Other stress response pathways, such as the high osmolarity glycerol (HOG) and the calcium-calcineurin signaling pathways, may also be involved in the fungal response to cell wall damage caused by echinocandins.

Aminocandin_Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_stress_response Fungal Stress Response This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) This compound->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Disrupts Osmotic_Lysis Osmotic Lysis Cell_Wall->Osmotic_Lysis Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Activates Chitin_Synthesis Increased Chitin Synthesis CWI_Pathway->Chitin_Synthesis Upregulates MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate Inoculum Standardized Inoculum (0.5-2.5 x 10^3 CFU/mL) Isolate->Inoculum Plate_Inoculation Inoculate Microtiter Plate Inoculum->Plate_Inoculation Drug_Dilution Serial Dilution of This compound Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 24-48h Plate_Inoculation->Incubation Read_Results Visually Read Results Incubation->Read_Results MIC_Determination Determine MIC (≥50% growth inhibition) Read_Results->MIC_Determination InVivo_Workflow start Start immunosuppression Immunosuppression (e.g., Cyclophosphamide) start->immunosuppression infection Intravenous Infection with Candida immunosuppression->infection treatment Administer this compound (various doses) infection->treatment monitoring Monitor Survival treatment->monitoring endpoint Endpoint Determination monitoring->endpoint organ_harvest Harvest Organs endpoint->organ_harvest burden_assessment Determine Fungal Burden (CFU/gram) organ_harvest->burden_assessment end End burden_assessment->end

References

Aminocandin's Potency Against Azole-Resistant Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole resistance in Aspergillus fumigatus, a primary agent of invasive aspergillosis, presents a formidable challenge in clinical practice. This guide provides a detailed examination of the in vitro and in vivo activity of aminocandin, an echinocandin antifungal, against azole-resistant strains of A. fumigatus. Echinocandins offer a critical alternative therapeutic axis due to their distinct mechanism of action, targeting the fungal cell wall component β-(1,3)-D-glucan, thereby circumventing common azole resistance pathways.

Executive Summary

This compound demonstrates significant in vitro and in vivo efficacy against itraconazole-resistant Aspergillus fumigatus. As an echinocandin, its mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, remains effective against fungal strains that have developed resistance to azoles through alterations in the ergosterol biosynthesis pathway. While comprehensive quantitative data for this compound against a wide spectrum of azole-resistant genotypes is limited in publicly available literature, existing studies underscore its potential as a valuable therapeutic agent in the context of rising azole resistance.

Data Presentation: In Vitro and In vivo Activity of this compound

The following tables summarize the available quantitative data on the activity of this compound against both azole-susceptible and azole-resistant Aspergillus fumigatus.

In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) are key indicators of antifungal activity. For echinocandins, the MEC is often considered a more relevant measure for Aspergillus species, reflecting the concentration at which characteristic microscopic changes occur.

Fungal StrainAzole SusceptibilityItraconazole MIC (mg/L)This compound MIC (mg/L)Caspofungin MIC (mg/L)Micafungin MIC (mg/L)
AF293Susceptible0.50.250.250.125
AF91Resistant>8.00.1250.25<0.015
A1163Susceptible0.250.060.06Not Reported

Data sourced from Warn et al., 2010.[1]

In Vivo Efficacy in a Murine Model of Disseminated Aspergillosis

In vivo studies are crucial for assessing the therapeutic potential of an antifungal agent. The data below is from a study in temporarily neutropenic mice infected with an itraconazole-resistant strain of A. fumigatus (AF91).

Treatment Group (Dose)Survival Rate (%)
Control0
This compound (5 mg/kg, i.v.)100
This compound (1 mg/kg, i.v.)100
This compound (0.25 mg/kg, i.v.)0
Itraconazole (25 mg/kg, p.o.)0
Amphotericin B (5 mg/kg, i.p.)90

Data sourced from Warn et al., 2010.[1]

Experimental Protocols

Standardized methodologies are critical for the reproducibility and comparison of antifungal susceptibility data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Susceptibility Testing: Broth Microdilution Method

1. Principle: This method determines the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of an antifungal agent against a fungal isolate in a liquid medium.

2. Methodology (based on CLSI M38-A2 and EUCAST E.Def 9.3.2):

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.

  • Inoculum Preparation: Aspergillus fumigatus conidia are harvested from a 5- to 7-day-old culture on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL (CLSI) or 1 x 10^5 to 2.5 x 10^5 CFU/mL (EUCAST).

  • Antifungal Agent Preparation: this compound is serially diluted in the test medium to achieve a range of final concentrations.

  • Incubation: Microdilution plates are incubated at 35°C for 48 hours.

  • Endpoint Determination:

    • MIC (for azoles): The lowest concentration of the drug that causes complete inhibition of visible growth.

    • MEC (for echinocandins): The lowest drug concentration at which small, rounded, compact hyphal forms are observed microscopically, as compared to the abundant, filamentous growth in the drug-free control well.

In Vivo Efficacy Testing: Murine Model of Disseminated Aspergillosis

1. Principle: This model evaluates the efficacy of an antifungal agent in treating a systemic Aspergillus fumigatus infection in an immunocompromised host.

2. Methodology (based on Warn et al., 2010): [1]

  • Animal Model: Male CD1 mice are typically used.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide.

  • Infection: Mice are infected intravenously via the lateral tail vein with a suspension of Aspergillus fumigatus conidia. The inoculum size is calibrated to induce a lethal infection in untreated control animals.

  • Antifungal Treatment: Treatment with this compound (or comparator drugs) is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered at various dosages and routes (e.g., intravenous, intraperitoneal, or oral) for a defined period (e.g., daily for 7 days).

  • Outcome Measures:

    • Survival: Mice are monitored daily, and the survival rate in each treatment group is recorded.

    • Fungal Burden: At the end of the study, organs such as the kidneys, liver, and lungs are harvested, homogenized, and cultured to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: Echinocandin Inhibition of Fungal Cell Wall Synthesis

Echinocandin_Mechanism Echinocandin Mechanism of Action cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta-1,6-glucan Beta-1,6-glucan Beta-1,3-glucan Beta-1,3-glucan Cell_Lysis Cell_Lysis Beta-1,3-glucan->Cell_Lysis Lack of leads to Chitin Chitin Mannoproteins Mannoproteins Fks1 Fks1 Fks1->Beta-1,3-glucan Synthesizes This compound This compound This compound->Fks1 Binds to Inhibition Inhibition Inhibition->Fks1

Caption: Echinocandins inhibit β-1,3-D-glucan synthesis.

Azole Resistance Mechanisms in Aspergillus fumigatus

Azole_Resistance Azole Resistance in A. fumigatus cluster_resistance Resistance Mechanisms Azole_Drug Azole_Drug Cyp51A Cyp51A (Lanosterol 14-alpha-demethylase) Azole_Drug->Cyp51A Inhibits Ergosterol Ergosterol Cyp51A->Ergosterol Synthesizes TR_L98H TR34/L98H or TR46/Y121F/T289A (Promoter repeats & point mutations) TR_L98H->Cyp51A Overexpression & altered binding Point_Mutations Other cyp51A point mutations (e.g., G54, M220, G138) Point_Mutations->Cyp51A Altered binding site Efflux_Pumps Upregulation of efflux pumps Efflux_Pumps->Azole_Drug Expels drug

Caption: Key mechanisms of azole resistance in A. fumigatus.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow In Vivo Efficacy Experimental Workflow Start Start Immunosuppression Immunosuppression of Mice (Cyclophosphamide) Start->Immunosuppression Infection Intravenous Infection (Azole-Resistant A. fumigatus) Immunosuppression->Infection Treatment Antifungal Treatment Initiation (this compound vs. Controls) Infection->Treatment Monitoring Daily Monitoring (Survival) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 14) Monitoring->Endpoint Analysis Data Analysis (Survival Curves, Fungal Burden) Endpoint->Analysis End End Analysis->End

Caption: Workflow for murine model of disseminated aspergillosis.

Conclusion

This compound exhibits potent activity against itraconazole-resistant Aspergillus fumigatus, highlighting the continued importance of echinocandins in an era of increasing azole resistance. The data presented in this guide underscore the need for further research to fully characterize the activity of this compound against a broader array of azole-resistant genotypes. Such studies will be invaluable for guiding clinical decisions and for the development of new therapeutic strategies against invasive aspergillosis. The distinct mechanism of action of this compound provides a critical tool for combating infections caused by azole-resistant strains, and its continued investigation is warranted.

References

Investigating the Fungicidal vs. Fungistatic Activity of Aminocandin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents.[1] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase, a critical component in the biosynthesis of the fungal cell wall.[1][2] This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.[3] A key question for any antimicrobial agent is whether its activity is primarily fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth). This technical guide provides an in-depth analysis of the available data on the fungicidal versus fungistatic properties of this compound, details the experimental protocols used for these determinations, and illustrates the key cellular pathways involved.

Data Presentation: In Vitro Susceptibility of this compound

The fungistatic activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against various clinically relevant fungal species.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. parapsilosis1.02.00.03 - 4.0
C. krusei0.120.50.03 - 4.0
C. guilliermondii0.51.00.03 - 4.0
C. tropicalis0.251.00.03 - 4.0
Data sourced from Isham N, et al. (2006)[4]

Table 2: In Vitro Activity of this compound against Filamentous Fungi

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus0.250.50.12 - 0.5
Scedosporium spp.8.08.04.0 - 8.0
Zygomycetes16>164.0 - >16
Fusarium spp.>256>256128 - >256
Data sourced from Isham N, et al. (2006)[4]

Fungicidal Activity of this compound

While comprehensive in vitro fungicidal data for this compound, such as Minimum Fungicidal Concentration (MFC) or time-kill curve analyses, are not extensively published, in vivo studies have demonstrated its fungicidal potential. In a murine model of disseminated aspergillosis, an this compound regimen of 5 mg/kg was found to be fungicidal, resulting in the sterilization of kidneys and liver in 40% and 50% of infected mice, respectively.[5] This suggests that at achievable concentrations in a biological system, this compound can exert a lethal effect on fungal pathogens.

Experimental Protocols

The determination of fungistatic and fungicidal activity relies on standardized laboratory procedures. The following sections detail the methodologies for Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Time-Kill Curve assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[4]

Protocol:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in sterile water and serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, a suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For filamentous fungi, a conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: 100 µL of the fungal inoculum is added to microtiter plate wells containing 100 µL of the serially diluted this compound. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a predefined percentage (usually 99.9%) of the initial fungal inoculum.

Protocol:

  • Perform MIC Assay: An initial MIC test is performed as described above.

  • Subculturing: Following the incubation period for the MIC assay, a small aliquot (e.g., 10-100 µL) is taken from all the wells that show no visible growth.

  • Plating: The aliquots are spread onto nutrient-rich agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation: The plates are incubated at 35°C for 24-48 hours, or until growth is visible in control plates.

  • MFC Determination: The MFC is the lowest concentration of this compound from the MIC assay that results in no more than a 0.1% survival of the initial inoculum (a ≥99.9% reduction in CFU/mL).[6][7]

Time-Kill Curve Assay

Time-kill assays provide a dynamic picture of the antifungal activity over time.

Protocol:

  • Inoculum Preparation: A standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).

  • Exposure to Antifungal: this compound is added to the fungal suspension at various concentrations (often multiples of the MIC). A drug-free culture serves as a growth control.

  • Sampling Over Time: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Colony Counting: The aliquots are serially diluted and plated on agar to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8][9]

Visualizations

Signaling Pathways and Experimental Workflows

dot

Fungal_Cell_Wall_Integrity_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1) This compound->Glucan_Synthase Inhibits Rho1 Rho1-GTP Glucan_Synthase->Rho1 Stress Signal Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates Mkc1 Mkc1 (MAPK) Mkk2->Mkc1 Phosphorylates Chitin_Synthase Chitin Synthase Activation Mkc1->Chitin_Synthase Stimulates Swi4_Swi6 Swi4/Swi6 Transcription Factor Mkc1->Swi4_Swi6 Activates Chitin Increased Chitin Synthesis Chitin_Synthase->Chitin Gene_Expression Upregulation of Cell Wall Repair Genes Swi4_Swi6->Gene_Expression

Caption: Fungal Cell Wall Integrity Pathway activated by this compound.

dot

MIC_MFC_Workflow cluster_mic MIC Determination cluster_mfc MFC Determination prep_drug Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate_mic Incubate at 35°C (24-72h) inoculate->incubate_mic read_mic Read MIC (≥50% Growth Inhibition) incubate_mic->read_mic subculture Subculture from Wells with No Visible Growth read_mic->subculture Proceed with clear wells plate Plate onto Nutrient Agar subculture->plate incubate_mfc Incubate at 35°C (24-48h) plate->incubate_mfc read_mfc Read MFC (≥99.9% Killing) incubate_mfc->read_mfc

Caption: Experimental workflow for MIC and MFC determination.

dot

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Standardized Inoculum (1-5 x 10^5 CFU/mL) start->prep_inoculum add_drug Add this compound at Various MIC Multiples prep_inoculum->add_drug incubate Incubate at 35°C with Agitation add_drug->incubate sampling Remove Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling sampling->sampling Repeat at each time point dilute_plate Serially Dilute and Plate sampling->dilute_plate count_colonies Incubate Plates and Count CFU/mL dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

References

Methodological & Application

Application Notes and Protocols for Aminocandin in Fungal Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Aminocandin, a member of the echinocandin class of antifungal agents, offers a promising approach to combat these resilient microbial communities. This document provides detailed application notes and protocols for utilizing this compound in fungal biofilm disruption assays, intended for researchers, scientists, and professionals involved in drug development.

Aminocandins target a crucial component of the fungal cell wall, β-(1,3)-D-glucan, by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1] This action disrupts the integrity of the fungal cell wall, leading to osmotic stress and cell death. Notably, the extracellular matrix of fungal biofilms is rich in β-(1,3)-D-glucan, making it a prime target for this compound-mediated disruption.[2][3][4] By degrading this protective matrix, this compound can enhance the susceptibility of the embedded fungal cells to antifungal treatment.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and a structurally related echinocandin, CD101, against Candida species. This data provides a baseline for designing biofilm disruption experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Candida Species

Candida SpeciesThis compound MIC Range (µg/mL)
C. albicans0.03 - 4.0
C. glabrata0.03 - 4.0
C. parapsilosis0.03 - 4.0
C. krusei0.03 - 4.0
C. guilliermondii0.03 - 4.0
C. tropicalis0.03 - 4.0

Data sourced from a study by Ghannoum et al.[5]

Table 2: In Vitro Efficacy of the Echinocandin CD101 in Eradicating Mature Candida albicans Biofilms

Treatment Concentration (µg/mL)Eradication of Preformed Mature Biofilms
0.25Significant (P = 0.04)
1.0Significant (P = 0.01)

Disclaimer: This data is for the novel echinocandin CD101 and is provided as a proxy for this compound's potential activity against mature biofilms. Specific results for this compound may vary. Data sourced from Chandra et al.[6][7]

Experimental Protocols

Protocol 1: In Vitro Fungal Biofilm Formation

This protocol describes the formation of mature Candida biofilms in a 96-well microtiter plate format, suitable for subsequent disruption assays.

Materials:

  • Candida species of interest

  • Yeast extract-peptone-dextrose (YPD) broth

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture the Candida strain in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI 1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer.

  • Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.

Protocol 2: this compound-Mediated Biofilm Disruption Assay

This protocol details the treatment of pre-formed fungal biofilms with this compound and the subsequent quantification of biofilm disruption.

Materials:

  • Mature fungal biofilms (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO, then diluted in RPMI 1640)

  • Sterile PBS

  • Quantification reagents (choose one):

    • For Metabolic Activity: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) and menadione.

    • For Biomass: Crystal Violet solution (0.1% w/v).

Procedure:

  • Preparation: Gently aspirate the medium from the wells containing the mature biofilms, being careful not to disturb the biofilm structure. Wash the biofilms twice with 200 µL of sterile PBS to remove any non-adherent cells.

  • This compound Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. Add 100 µL of each this compound dilution to the respective wells. Include a drug-free control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

Quantification of Biofilm Disruption:

  • A) XTT Reduction Assay (Metabolic Activity):

    • After treatment, wash the biofilms twice with PBS.

    • Prepare the XTT/menadione solution according to the manufacturer's instructions.

    • Add 100 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates a reduction in metabolic activity and therefore biofilm disruption.[8]

  • B) Crystal Violet Staining (Biomass):

    • Following treatment, wash the biofilms twice with PBS.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Gently wash the wells with PBS to remove excess stain.

    • Add 200 µL of 33% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader. A lower absorbance value compared to the untreated control signifies a reduction in biofilm biomass.

Visualizations

Fungal Biofilm Disruption Workflow

G Experimental Workflow for Fungal Biofilm Disruption Assay cluster_0 Biofilm Formation cluster_1 This compound Treatment cluster_2 Quantification of Disruption A Inoculum Preparation (Candida sp. in RPMI 1640) B Incubation in 96-well Plate (24-48h at 37°C) A->B C Wash Biofilms with PBS B->C D Add Serial Dilutions of this compound C->D E Incubation (24h at 37°C) D->E F Wash Biofilms with PBS E->F G Choose Quantification Method F->G H XTT Assay (Metabolic Activity) G->H I Crystal Violet Assay (Biomass) G->I J Data Analysis H->J I->J

Caption: Workflow for assessing this compound's effect on fungal biofilms.

Fungal Cell Wall Stress Response Signaling Pathways

G Signaling Pathways in Fungal Response to Cell Wall Stress cluster_0 Cell Wall Stress cluster_1 PKC Pathway cluster_2 HOG Pathway cluster_3 Calcineurin Pathway cluster_4 Cellular Response Stress This compound inhibits β-(1,3)-D-glucan synthase PKC PKC1 Stress->PKC activates HOG Hog1 (MAPK) Stress->HOG activates Ca2 Ca²⁺ Influx Stress->Ca2 induces Bck1 Bck1 (MAPKKK) PKC->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Response Upregulation of Cell Wall Synthesis Genes (e.g., Chitin Synthase) Rlm1->Response regulates HOG_TF Hog1-dependent Transcription Factors HOG->HOG_TF HOG_TF->Response regulates Calcineurin Calcineurin Ca2->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Crz1->Response regulates

Caption: Fungal cell wall integrity signaling pathways activated by this compound.

References

Standard Protocol for In Vivo Efficacy Studies of Aminocandin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is an investigational echinocandin antifungal agent that exhibits broad-spectrum activity against various fungal pathogens, including Candida and Aspergillus species.[1][2][3] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of a major component of the fungal cell wall.[3][4] This disruption of cell wall integrity leads to osmotic instability and subsequent fungal cell death.[4] These application notes provide a detailed standard protocol for conducting in vivo efficacy studies of this compound in murine models of disseminated fungal infections, a critical step in the preclinical development of new antifungal therapies. The protocols outlined below are compiled from established methodologies in the field.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound targets the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for catalyzing the synthesis of β-(1,3)-D-glucan polymers.[4] These polymers are crucial for maintaining the structural integrity of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. In response to this cell wall damage, fungal cells may activate compensatory signaling pathways, such as the protein kinase C (PKC) cell wall integrity pathway, the high-osmolarity glycerol (HOG) pathway, and the calcineurin pathway, leading to an increase in chitin synthesis to reinforce the cell wall.[5][6]

Aminocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_pathway Cell Wall Integrity Signaling This compound This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to PKC_pathway PKC Pathway Cell_Wall->PKC_pathway Damage activates Chitin_Synthase Chitin Synthase Activation PKC_pathway->Chitin_Synthase HOG_pathway HOG Pathway HOG_pathway->Chitin_Synthase Calcineurin_pathway Calcineurin Pathway Calcineurin_pathway->Chitin_Synthase Chitin Increased Chitin Synthesis Chitin_Synthase->Chitin experimental_workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation (e.g., 1 week) immunosuppression Immunosuppression (e.g., Cyclophosphamide) animal_acclimation->immunosuppression infection Intravenous Infection immunosuppression->infection inoculum_prep Fungal Inoculum Preparation inoculum_prep->infection drug_prep Drug Formulation (this compound & Comparators) treatment Antifungal Treatment (Start ~2h post-infection) drug_prep->treatment infection->treatment monitoring Daily Monitoring (Survival, Morbidity) treatment->monitoring endpoint_survival Survival Endpoint (e.g., Day 21) monitoring->endpoint_survival endpoint_burden Fungal Burden Endpoint (e.g., Day 8) monitoring->endpoint_burden data_analysis Data Analysis (Survival Curves, Statistical Tests) endpoint_survival->data_analysis organ_harvest Organ Harvest endpoint_burden->organ_harvest homogenization Organ Homogenization organ_harvest->homogenization serial_dilution Serial Dilution & Plating homogenization->serial_dilution cfu_counting CFU Counting & Calculation serial_dilution->cfu_counting cfu_counting->data_analysis

References

Application Notes and Protocols for a Murine Model of Disseminated Aspergillosis for Aminocandin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a murine model of disseminated aspergillosis to evaluate the efficacy of aminocandin. The protocols herein detail the necessary steps from induction of infection and immunosuppression to treatment administration and assessment of fungal burden.

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection, particularly in immunocompromised individuals. Murine models are crucial for understanding the pathogenesis of this disease and for the preclinical evaluation of novel antifungal agents. This compound, an echinocandin class of antifungal, targets the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2] This document outlines the protocols to test the efficacy of this compound in a well-established murine model of disseminated aspergillosis.

Core Concepts and Signaling Pathways

This compound's mechanism of action involves the non-competitive inhibition of the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.[2] This targeted action makes it an effective agent against Aspergillus species.

Aminocandin_Mechanism_of_Action This compound This compound Fks1p Fks1p Subunit of β-(1,3)-D-Glucan Synthase This compound->Fks1p Inhibits Glucan_Synthase_Complex β-(1,3)-D-Glucan Synthase Complex Fks1p->Glucan_Synthase_Complex Part of Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase_Complex->Beta_Glucan Catalyzes UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase_Complex Substrate Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Osmotic_Lysis Osmotic Lysis and Cell Death Beta_Glucan->Osmotic_Lysis Disruption leads to

Mechanism of action of this compound.

Experimental Protocols

A detailed workflow for evaluating the efficacy of this compound in a murine model of disseminated aspergillosis is presented below.

Experimental_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimation 1. Animal Acclimation (e.g., BALB/c mice) Aspergillus_Culture 2. Aspergillus fumigatus Culture and Conidia Preparation Immunosuppression 3. Immunosuppression (e.g., Cyclophosphamide) Aspergillus_Culture->Immunosuppression Infection 4. Intravenous Infection (A. fumigatus conidia) Immunosuppression->Infection Treatment_Groups 5. Group Allocation (Vehicle, this compound, Controls) Infection->Treatment_Groups Drug_Administration 6. Drug Administration (e.g., IV or IP) Treatment_Groups->Drug_Administration Monitoring 7. Survival Monitoring Drug_Administration->Monitoring Organ_Harvest 8. Organ Harvest at Endpoint (Kidneys, Liver, Lungs, Brain) Monitoring->Organ_Harvest Fungal_Burden 9. Fungal Burden Analysis (CFU, qPCR, Histology) Organ_Harvest->Fungal_Burden

Experimental workflow for this compound efficacy testing.

Materials
  • Animals: Male BALB/c mice (20-22 g).

  • Aspergillus fumigatus strain: e.g., AF293.[1]

  • Immunosuppressive agent: Cyclophosphamide.[3][4]

  • Treatment: this compound, vehicle control, and other antifungal agents for comparison (e.g., Amphotericin B, Itraconazole).[1][5]

  • Culture media: Potato Dextrose Agar (PDA), sterile saline.

  • Reagents for qPCR: DNA extraction kits, primers and probes specific for A. fumigatus.[6][7]

  • Histology: Formalin, paraffin, Gomori's methenamine silver (GMS) stain.[8]

Protocol for Induction of Disseminated Aspergillosis
  • Animal Immunosuppression:

    • Administer cyclophosphamide at a dose of 250 mg/kg intraperitoneally (i.p.) on day -2 and 200 mg/kg on day +3 relative to infection to induce neutropenia.[4][9]

    • To prevent bacterial infections, mice can receive ceftazidime (5 mg/day subcutaneously).[9]

  • Aspergillus fumigatus Preparation:

    • Culture A. fumigatus on PDA plates for 5-7 days at 37°C.

    • Harvest conidia by washing the agar surface with sterile saline containing 0.1% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial concentration to 1 x 107 conidia/mL using a hemocytometer.

  • Infection:

    • On day 0, infect mice by injecting 0.1 mL of the conidial suspension (1 x 106 conidia/mouse) into the lateral tail vein.[3][10]

Protocol for this compound Treatment
  • Treatment Groups:

    • Divide the infected mice into groups (n=10 per group):

      • Vehicle control (e.g., sterile saline).

      • This compound (e.g., 1, 5, 10 mg/kg).[1][5]

      • Positive control (e.g., Amphotericin B 5 mg/kg).[1]

  • Drug Administration:

    • Initiate treatment 24 hours post-infection.[3]

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) once daily for a specified duration (e.g., 7-9 days).[1][5]

Protocol for Efficacy Assessment
  • Survival:

    • Monitor the mice daily for morbidity and mortality for a predetermined period (e.g., 14-28 days).

  • Fungal Burden Analysis:

    • At the end of the experiment or when mice become moribund, euthanize them.

    • Aseptically harvest organs (kidneys, liver, lungs, brain).

    • Quantitative Culture (CFU):

      • Weigh and homogenize the organs in sterile saline.

      • Perform serial dilutions of the homogenates and plate them on PDA.

      • Incubate at 37°C for 24-48 hours and count the number of colonies.

      • Express the results as log10 CFU per gram of tissue.

    • Quantitative PCR (qPCR):

      • Extract total DNA from a portion of the homogenized tissue.

      • Perform qPCR using primers and probes specific for an A. fumigatus gene (e.g., 18S rRNA).[6][7]

      • Generate a standard curve using known amounts of fungal DNA to quantify the fungal burden.[6] qPCR is often considered superior to CFU for quantifying fungal load in tissues.[7][11]

    • Histopathology:

      • Fix a portion of the organs in 10% neutral buffered formalin.

      • Embed the tissues in paraffin and section them.

      • Stain the sections with GMS to visualize fungal elements.[8]

Data Presentation

The following tables summarize representative quantitative data from studies evaluating this compound and other echinocandins in murine models of disseminated aspergillosis.

Table 1: Survival Rates in a Murine Model of Disseminated Aspergillosis
Treatment GroupDose (mg/kg)RouteSurvival (%)Reference
Control (Vehicle) --0-20[1][3][12]
This compound 0.25i.v.20[1]
1i.v.80-100[1][5]
5i.v.100[1][5]
Amphotericin B 5i.p.80-90[1]
Itraconazole 25p.o.20[1]
Caspofungin 0.5i.p.70[3]
1i.p.90[3]
Table 2: Fungal Burden in Kidneys and Liver
Treatment GroupDose (mg/kg)OrganFungal Burden (log10 CFU/g)Reference
Control (Vehicle) -Kidney>4.0[1]
-Liver>3.5[1]
This compound 1Kidney~2.5[1]
1Liver~2.0[1]
5KidneyBelow detectable levels in 40% of mice[1][5]
5LiverBelow detectable levels in 40% of mice[1]
Amphotericin B 5Kidney~2.0[1]
5Liver~1.5[1]

Conclusion

This document provides a detailed framework for conducting preclinical studies on this compound using a murine model of disseminated aspergillosis. The provided protocols and data tables offer a solid foundation for designing experiments and interpreting results. The use of robust endpoints such as survival and quantitative fungal burden assessment, particularly with sensitive methods like qPCR, is essential for a thorough evaluation of antifungal efficacy.

References

Application Notes and Protocols: Aminocandin Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative efficacy of intravenous (IV) versus intraperitoneal (IP) administration of Aminocandin in murine models of disseminated fungal infections. The protocols are based on established experimental findings to guide researchers in designing and executing similar studies.

Introduction

This compound is an echinocandin antifungal agent that inhibits the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1][2][3] This mechanism provides targeted activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[1][4][5] Understanding the optimal route of administration is crucial for preclinical efficacy testing. This document outlines the findings from studies directly comparing the intravenous and intraperitoneal routes of administration for this compound in mice and provides detailed protocols for reproducing these experiments.

Data Summary: Intravenous vs. Intraperitoneal this compound

Studies in murine models of disseminated aspergillosis have demonstrated that intravenous administration of this compound is superior to the same dose administered intraperitoneally.[1] This enhanced efficacy is observed in both improved survival rates and a greater reduction in organ fungal burden.[1]

Table 1: Comparative Efficacy of Intravenous vs. Intraperitoneal this compound in a Murine Model of Disseminated Aspergillosis (A. fumigatus AF293)
Treatment Group (Dose)Administration RouteSurvival RateOrgan Fungal Burden (Kidney)Organ Fungal Burden (Liver)
This compound (1 mg/kg)Intravenous (IV)Superior to IPSignificantly Lower vs. IP (P = 0.006)Significantly Lower vs. IP (P = 0.029)
This compound (1 mg/kg)Intraperitoneal (IP)Less effective than IVHigher than IVHigher than IV

Data synthesized from a study where treatment was administered for 9 days in temporarily neutropenic mice infected intravenously with A. fumigatus.[1]

Table 2: Survival Rates in a Murine Model of Disseminated Aspergillosis (A. fumigatus AF91 - Itraconazole-Resistant)
Treatment Group (Dose)Administration RouteSurvival Rate
This compound (5 mg/kg)Intravenous (IV)100%
This compound (1 mg/kg)Intravenous (IV)100%
This compound (1 mg/kg)Intraperitoneal (IP)70%
Amphotericin B (5 mg/kg)Intraperitoneal (IP)90%
Itraconazole (25 mg/kg)Oral (p.o.)No significant survival benefit
Control (Solvent)-High mortality

This table highlights the superior survival outcomes with intravenous this compound compared to intraperitoneal administration and other antifungal agents against a resistant strain.[1]

Signaling Pathway: Mechanism of Action

This compound, as an echinocandin, targets the fungal cell wall. The following diagram illustrates its mechanism of action.

cluster_fungal_cell Fungal Cell This compound This compound glucan_synthase β-1,3-D-Glucan Synthase (Fks1p subunit) This compound->glucan_synthase inhibits cell_membrane Cell Membrane beta_glucan β-1,3-D-Glucan glucan_synthase->beta_glucan synthesizes cell_lysis Cell Lysis glucan_synthase->cell_lysis inhibition leads to cell wall instability and cell_wall Fungal Cell Wall beta_glucan->cell_wall is a key component of

Caption: Mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

The following protocols are detailed methodologies for conducting comparative studies of intravenous and intraperitoneal administration of this compound in mice.

Murine Model of Disseminated Fungal Infection

This protocol describes the induction of a disseminated fungal infection in mice, a necessary prerequisite for evaluating antifungal efficacy.

cluster_workflow Infection Protocol Workflow start Select Mice (e.g., BALB/c or ICR) immunosuppression Induce Neutropenia (e.g., Cyclophosphamide) start->immunosuppression infection Intravenous Infection (e.g., C. albicans or A. fumigatus) immunosuppression->infection treatment Initiate Antifungal Treatment (IV or IP this compound) infection->treatment monitoring Monitor Survival and Health Status treatment->monitoring endpoint Endpoint Analysis: - Survival Assessment - Organ Fungal Burden monitoring->endpoint

Caption: Workflow for establishing a murine model of disseminated fungal infection.

a. Animal Model:

  • Species: Male or female mice (e.g., BALB/c, ICR, Swiss Webster), typically 6-8 weeks old.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

b. Immunosuppression (for neutropenic models):

  • Administer cyclophosphamide to induce neutropenia. A common regimen is an intraperitoneal injection of 150-200 mg/kg of body weight 1-3 days prior to infection.[1][5]

c. Fungal Inoculum Preparation:

  • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud dextrose agar).

  • Harvest fungal cells or conidia and wash with sterile saline.

  • Adjust the concentration of the fungal suspension to the desired inoculum size (e.g., 1 x 10^5 to 1 x 10^7 CFU/mL) using a hemocytometer or spectrophotometer.

d. Infection:

  • Infect mice via intravenous injection of the fungal inoculum (typically 0.1 mL) into the lateral tail vein.

Drug Preparation and Administration

a. This compound Formulation:

  • This compound is a water-soluble compound.[1]

  • Dissolve the required amount of this compound powder in a suitable sterile vehicle, such as 5% mannitol solution or sterile water for injection.

  • Prepare fresh on the day of administration.

b. Intravenous (IV) Administration:

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraining device.

  • Inject the prepared this compound solution (typically 0.1-0.2 mL) slowly into one of the lateral tail veins using a 27-30 gauge needle.

c. Intraperitoneal (IP) Administration:

  • Securely hold the mouse and tilt it slightly head-down.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the this compound solution into the peritoneal cavity.

Efficacy Assessment

a. Survival Studies:

  • Monitor the mice at least twice daily for a predetermined period (e.g., 14-21 days) post-infection.[6]

  • Record the number of surviving animals in each treatment and control group.

  • Euthanize moribund animals according to institutional guidelines.

b. Organ Fungal Burden:

  • At a specified time point post-infection (e.g., day 4 or at the end of the survival study), humanely euthanize a subset of mice from each group.

  • Aseptically harvest target organs (e.g., kidneys, liver, lungs, brain).[1][5]

  • Weigh each organ and homogenize it in a known volume of sterile saline.

  • Perform serial dilutions of the organ homogenates and plate them onto appropriate agar media.

  • Incubate the plates at 35-37°C for 24-48 hours.

  • Count the number of colonies and express the fungal burden as log10 colony-forming units (CFU) per gram of tissue.

Logical Relationship: Efficacy Determination

The following diagram illustrates the logical flow for determining the comparative efficacy of the two administration routes.

cluster_logic Comparative Efficacy Logic cluster_outcomes Efficacy Outcomes iv_admin Intravenous Administration survival Survival Rate iv_admin->survival fungal_burden Organ Fungal Burden iv_admin->fungal_burden ip_admin Intraperitoneal Administration ip_admin->survival ip_admin->fungal_burden comparison Statistical Comparison (e.g., Log-rank test for survival, Mann-Whitney U test for burden) survival->comparison fungal_burden->comparison conclusion Conclusion on Superior Administration Route comparison->conclusion

Caption: Logical workflow for comparing IV and IP efficacy.

Conclusion

The available data strongly indicate that intravenous administration of this compound is more effective than intraperitoneal administration in murine models of disseminated fungal infections.[1] Researchers designing preclinical efficacy studies for this compound should consider the IV route to maximize therapeutic potential and ensure accurate assessment of its antifungal activity. The protocols provided herein offer a standardized framework for conducting such investigations.

References

Application Note & Protocol: Quantification of Aminocandin in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is an echinocandin antifungal agent with potent activity against a broad range of fungal pathogens. The development of a robust and reliable analytical method for the quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed HPLC-based method for the determination of this compound in plasma, including a comprehensive protocol, data presentation, and workflow visualizations. While specific methods for this compound are not widely published, this protocol has been adapted from established methods for other echinocandins, such as micafungin and caspofungin, and provides a strong basis for method development and validation.[1][2][3][4]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of this compound from plasma matrix components. The protocol involves a straightforward protein precipitation step for sample preparation, which is efficient and cost-effective. The chromatographic conditions are optimized to ensure good resolution, sensitivity, and a short run time.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.[2][5]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., another echinocandin not present in the sample, prepared in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation and column used.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)[6]
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 2.5) (35:65 v/v)[3]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature 30°C
Detector UV Detector
Detection Wavelength 224 nm (excitation) and 304 nm (emission) if using a fluorescence detector for higher sensitivity, or 210 nm for standard UV detection.[3]
Calibration Curve and Quality Control Samples
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike known concentrations of this compound into blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

Data Presentation

The following tables summarize the expected quantitative data based on similar echinocandin assays. These values should be established during method validation for this compound.

Table 1: Method Validation Parameters

ParameterExpected Range/ValueReference
Linearity Range 0.1 - 20 µg/mL[2][8]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) ~0.05 µg/mL[3]
Limit of Quantification (LOQ) ~0.1 µg/mL[8]
Intra-day Precision (%RSD) < 10%[1][6]
Inter-day Precision (%RSD) < 10%[1][6]
Accuracy (% Recovery) 90 - 110%[2]

Table 2: Sample Stability

Based on data for other echinocandins, the following stability data can be expected.[3]

ConditionDurationStability
Room Temperature 24 hoursStable
Refrigerated (2-8°C) 72 hoursStable
Frozen (-20°C) 1 monthStable
Freeze-Thaw Cycles 3 cyclesStable

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of echinocandins.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) acetonitrile Acetonitrile + IS (300 µL) vortex Vortex (30s) acetonitrile->vortex centrifuge Centrifuge (10,000g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for this compound quantification in plasma.

mechanism_of_action cluster_fungal_cell Fungal Cell cell_wall Fungal Cell Wall (Structural Integrity) glucan_synthase β-(1,3)-D-Glucan Synthase beta_glucan β-(1,3)-D-Glucan glucan_synthase->beta_glucan Synthesis disruption Cell Wall Disruption (Osmotic Lysis) glucan_synthase->disruption beta_glucan->cell_wall Component of This compound This compound (Echinocandin) inhibition Inhibition This compound->inhibition inhibition->glucan_synthase

Caption: Mechanism of action of echinocandins.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using a readily available HPLC-UV system. The described method is based on established procedures for similar compounds and offers a solid foundation for researchers in drug development and clinical monitoring. It is essential to perform a full method validation to ensure its accuracy, precision, and robustness for the specific application.

References

Determining the Minimum Inhibitory Concentration (MIC) of Aminocandin Using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocandin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][2][3] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent fungal cell death.[4] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

Principle

The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of a fungal isolate to an antimicrobial agent. The method involves challenging the fungal isolate with a range of serially diluted concentrations of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of the microorganism after a specified incubation period.[11] For echinocandins, the endpoint is often read as the minimum effective concentration (MEC), the lowest drug concentration at which a significant change in morphology occurs, or as the MIC-2 endpoint, which is the lowest concentration that leads to a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Materials and Reagents

  • This compound (analytical grade)

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Sterile, flat-bottom 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) (if required for stock solution)

  • 0.85% Saline

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Sterile pipettes and tips

  • Incubator (35°C)

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound by dissolving a known weight of the compound in a suitable solvent, such as sterile distilled water or DMSO, to achieve a high concentration (e.g., 1280 µg/mL).

  • Further dilute the stock solution in the test medium (RPMI-1640) to create a working solution at twice the highest desired final concentration.

Inoculum Preparation
  • Subculture the fungal isolates onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer (for molds) to ensure purity and viability.

  • Prepare a fungal suspension by harvesting colonies from the agar plate and suspending them in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts) using a spectrophotometer at 530 nm.

  • For molds, conidia should be harvested and counted using a hemocytometer to prepare a stock suspension.

  • Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

Broth Microdilution Assay
  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the this compound working solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

  • The last two wells of each row should serve as controls: one for growth control (no drug) and one for sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to each well, except for the sterility control well. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.

  • Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[12]

MIC Determination
  • After incubation, examine the plates visually or with a microplate reader.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[10]

Data Presentation

The following table summarizes the reported MIC ranges, MIC₅₀, and MIC₉₀ values for this compound against various fungal species.

Fungal SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Candida parapsilosis250.03 - 4.01.02.0[8][12]
Candida krusei250.03 - 4.00.120.5[8][12]
Candida guilliermondii250.03 - 4.00.51.0[8][12]
Candida tropicalis250.03 - 4.00.251.0[8][12]
Aspergillus fumigatus250.12 - 0.50.250.5[8][12]
Scedosporium spp.254.0 - 8.08.08.0[8][12]
Zygomycetes254.0 - >1616>16[8][12]
Fusarium spp.25128 - >256>256>256[8][12]

Visualizations

G cluster_incubation Incubation & Reading Stock This compound Stock Solution SerialDilution Perform 2-fold serial dilutions of this compound Stock->SerialDilution Add to first well Inoculum Fungal Inoculum (0.5-2.5x10^3 CFU/mL) Inoculation Inoculate wells with fungal suspension Inoculum->Inoculation Plate Prepare 96-well plate with RPMI-1640 Plate->SerialDilution SerialDilution->Inoculation Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Read Read MIC endpoint (≥50% growth inhibition) Incubate->Read

Caption: Experimental workflow for this compound MIC determination.

G cluster_cell Fungal Cell cluster_outcome Outcome GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesis Blocked CellWall Fungal Cell Wall Glucan->CellWall Component of Disruption Cell Wall Disruption CellWall->Disruption This compound This compound This compound->GlucanSynthase Inhibits Lysis Osmotic Lysis & Cell Death Disruption->Lysis

Caption: Mechanism of action of this compound.

References

Prophylactic Efficacy of Aminocandin in a Neutropenic Mouse Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocandin, an investigational echinocandin antifungal agent, demonstrates potent activity against a broad spectrum of fungal pathogens. This document provides detailed application notes and experimental protocols for evaluating the prophylactic efficacy of this compound in a well-established neutropenic mouse model of disseminated fungal infection. The provided methodologies cover the induction of neutropenia, preparation and administration of this compound, fungal challenge, and assessment of prophylactic efficacy through survival studies and fungal burden quantification in target organs. The summarized data and protocols are intended to guide researchers in the preclinical assessment of this compound and other antifungal compounds.

Introduction

Invasive fungal infections (IFIs) are a significant cause of morbidity and mortality, particularly in immunocompromised individuals, such as those with neutropenia resulting from chemotherapy. Prophylactic antifungal strategies are crucial in managing these high-risk patients. This compound is an echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to fungal cell death.[1] Preclinical evaluation of the prophylactic potential of new antifungal agents is essential for their clinical development. The neutropenic mouse model of disseminated candidiasis is a standard and reliable model for assessing the in vivo efficacy of antifungal agents in an immunocompromised host.

Data Presentation

The following tables summarize the quantitative data on the prophylactic efficacy of this compound from preclinical studies in neutropenic mouse models.

Table 1: Survival of Neutropenic Mice with Disseminated Candidiasis Following Prophylactic this compound Administration

Prophylactic RegimenFungal ChallengeSurvival Rate (%)Study Reference
Single dose this compound (5 mg/kg) 7 days pre-infectionCandida albicansProlonged survival[1]
Single dose this compound (30 mg/kg) 7 days pre-infectionCandida albicansProlonged survival[1]
Single dose this compound (30 mg/kg) 10 days pre-infectionCandida albicansProlonged survival[1]
Single dose this compound (30 mg/kg) 14 days pre-infectionCandida albicansProlonged survival[1]
PlaceboCandida albicans0-10%[2]

Table 2: Fungal Burden in Kidneys of Neutropenic Mice with Disseminated Candidiasis Following Prophylactic this compound Administration

Prophylactic RegimenFungal ChallengeMean Log10 CFU/g Kidney (± SD)Study Reference
Single dose this compound (5 mg/kg) 7 days pre-infectionCandida albicansSignificant reduction vs. control[1]
Single dose this compound (15 mg/kg) 7 days pre-infectionCandida albicansFungicidal activity observed[1]
Single dose this compound (30 mg/kg) 14 days pre-infectionCandida albicansSignificant reduction vs. control[1]
PlaceboCandida albicansHigh fungal burden[1]

Experimental Protocols

Induction of Neutropenia

This protocol describes the induction of transient neutropenia in mice using cyclophosphamide (CPM), a commonly used immunosuppressive agent.[3][4][5]

Materials:

  • Cyclophosphamide (CPM) powder

  • Sterile, pyrogen-free water for injection

  • Syringes (1 mL) with 27-gauge needles

  • 70% Ethanol

  • Mice (e.g., female ICR or BALB/c, 6-8 weeks old)

Procedure:

  • Reconstitution of Cyclophosphamide: Aseptically reconstitute CPM powder with sterile water for injection to a final concentration of 20 mg/mL.

  • Administration: Administer CPM via intraperitoneal (i.p.) injection. A commonly used regimen to induce profound and sustained neutropenia is a total dose of 250 mg/kg administered in two doses:

    • Day -4: 150 mg/kg

    • Day -1: 100 mg/kg

  • Verification of Neutropenia (Optional): To confirm the neutropenic state, blood samples can be collected from a satellite group of mice via the retro-orbital sinus or tail vein on the day of infection. Leukocyte counts are then performed. Profound neutropenia (≤10 neutrophils/mm³) is typically achieved 1-2 days after the second CPM injection and can persist for 3-5 days.[3][4]

Preparation and Prophylactic Administration of this compound

Materials:

  • This compound powder

  • Sterile 5% mannitol solution (or other appropriate vehicle)

  • Syringes (1 mL) with appropriate gauge needles for intravenous (i.v.) or intraperitoneal (i.p.) injection.

Procedure:

  • Preparation of this compound Solution: Dissolve this compound powder in a sterile 5% mannitol solution to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 0.2 mL injection volume). Ensure the solution is clear and free of particulates.

  • Prophylactic Administration: Administer the prepared this compound solution to the mice at the specified time point before fungal challenge (e.g., 14, 10, or 7 days pre-infection).[1] The route of administration (e.g., i.v. or i.p.) should be consistent throughout the study.

Fungal Inoculum Preparation and Challenge

This protocol describes the preparation of a Candida albicans inoculum for inducing disseminated candidiasis.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 0.9% saline

  • Hemocytometer or spectrophotometer

  • Syringes (1 mL) with 27-gauge needles

Procedure:

  • Culture Preparation: Streak the C. albicans strain onto an SDA plate and incubate at 35°C for 24-48 hours.

  • Inoculum Preparation:

    • Inoculate a single colony into SDB and incubate at 35°C overnight with shaking.

    • Harvest the yeast cells by centrifugation (e.g., 1000 x g for 10 minutes).

    • Wash the cells twice with sterile saline.

    • Resuspend the yeast cells in sterile saline.

  • Quantification and Dilution:

    • Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.

    • Dilute the suspension in sterile saline to the desired final concentration for infection (e.g., 5 x 10^5 CFU/mL for a 1 x 10^5 CFU/mouse challenge in a 0.2 mL injection volume).

  • Infection: On Day 0, inject 0.2 mL of the prepared fungal suspension into the lateral tail vein of the neutropenic mice.

Assessment of Prophylactic Efficacy

a) Survival Study:

  • Monitoring: Following the fungal challenge, monitor the mice at least twice daily for signs of morbidity and mortality for a predetermined period (e.g., 21 days).[1]

  • Endpoint: The primary endpoint is the time to death. Mice that become moribund should be euthanized and recorded as succumbing to the infection at that time point.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between different treatment groups using a log-rank test.

b) Fungal Burden Quantification:

  • Tissue Harvest: At a predetermined time point post-infection (e.g., day 4 or 8), humanely euthanize a subset of mice from each group.[1]

  • Organ Collection: Aseptically remove target organs (e.g., kidneys, spleen, liver, lungs).

  • Homogenization: Weigh each organ and homogenize it in a known volume of sterile saline using a tissue homogenizer.

  • Plating and Incubation:

    • Perform serial dilutions of the tissue homogenates in sterile saline.

    • Plate 100 µL of each dilution onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

  • CFU Counting: Count the number of colonies on the plates and calculate the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the mean log10 CFU/g of tissue between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Aminocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Fungal Cell Wall (Glucan, Chitin, Mannoproteins) Cell_Lysis Cell Wall Instability & Osmotic Lysis Fungal_Cell_Membrane Fungal Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Glucan_Synthesis->Fungal_Cell_Wall Incorporation Glucan_Synthesis->Cell_Lysis Disruption leads to This compound This compound This compound->Glucan_Synthase Inhibits

Caption: Mechanism of action of this compound.

Prophylactic_Efficacy_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection_and_monitoring Infection and Monitoring Phase Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Aminocandin_Prophylaxis Administer this compound (Single Dose) Induce_Neutropenia->Aminocandin_Prophylaxis Day -4 & -1 Fungal_Challenge Fungal Challenge (e.g., C. albicans i.v.) Aminocandin_Prophylaxis->Fungal_Challenge Day -14, -10, or -7 Monitor_Survival Monitor Survival (21 days) Fungal_Challenge->Monitor_Survival Day 0 Assess_Fungal_Burden Assess Fungal Burden (Day 4 or 8) Fungal_Challenge->Assess_Fungal_Burden Day 0

Caption: Experimental workflow for assessing prophylactic efficacy.

References

Application of Aminocandin in fungal susceptibility testing panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocandin is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents.[1] Echinocandins represent a critical class of antifungals due to their potent activity and novel mechanism of action, targeting the fungal cell wall—a structure absent in mammalian cells. This application note provides detailed protocols and data for the use of this compound in antifungal susceptibility testing (AST) panels. The information presented is intended to guide researchers in evaluating the in vitro efficacy of this compound against a range of clinically relevant fungal pathogens. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[2]

Mechanism of Action

This compound, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[3][4] By non-competitively inhibiting the Fks1p subunit of the glucan synthase complex, this compound disrupts cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death.[3][5] This targeted mechanism of action confers potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[3]

cluster_pathway This compound Mechanism of Action This compound This compound Inhibition Inhibition This compound->Inhibition GlucanSynthase β-(1,3)-D-glucan Synthase (Fks1p subunit) GlucanSynthase->Inhibition GlucanSynthesis β-(1,3)-D-glucan Synthesis Inhibition->GlucanSynthesis Blocks CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall Maintains CellDeath Osmotic Instability & Fungal Cell Death CellWall->CellDeath Loss leads to

Caption: Mechanism of action of this compound targeting fungal cell wall synthesis.

In Vitro Susceptibility Data

The in vitro activity of this compound has been evaluated against a broad range of fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator agents against various Candida species and filamentous fungi, as determined by CLSI methodologies.[6][7]

Table 1: In Vitro Activity of this compound and Comparator Agents against Candida Species [6][7]

Organism (n=25 each)Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
C. parapsilosis This compound 0.03 - 4.01.0 2.0
Amphotericin B0.5 - 1.00.51.0
Caspofungin0.5 - 1.00.51.0
C. krusei This compound 0.03 - 4.00.12 0.5
Amphotericin B0.5 - 1.00.51.0
Caspofungin0.5 - 1.00.51.0
C. guilliermondii This compound 0.03 - 4.00.5 1.0
Amphotericin B0.5 - 1.00.51.0
Caspofungin0.5 - 1.00.51.0
C. tropicalis This compound 0.03 - 4.00.25 1.0
Amphotericin B0.5 - 1.00.51.0
Caspofungin0.5 - 1.00.51.0

Data compiled from a study evaluating 25 isolates for each Candida species.[6] The overall MIC range for this compound against all tested yeasts was 0.03 to 4.0 µg/ml.[6]

Table 2: In Vitro Activity of this compound and Comparator Agents against Filamentous Fungi [6][7]

Organism (n=25 each)Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Aspergillus fumigatus This compound 0.12 - 0.50.25 0.5
Caspofungin--0.5
Micafungin0.016 - 0.060.030.06
Scedosporium spp. This compound 4.0 - 8.08.0 8.0
Amphotericin B--4.0
Voriconazole--4.0
Fusarium spp. This compound 128 - >256>256 >256
Amphotericin B--4.0
Voriconazole--4.0
Zygomycetes This compound 4.0 - >1616 >16
Amphotericin B0.06 - 1.00.250.5

Data compiled from a study evaluating 25 isolates for each fungal group.[6] this compound demonstrates potent activity against A. fumigatus, limited activity against Scedosporium spp., and no activity against Fusarium spp. or zygomycetes.[6][8]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27-A2 for yeasts and M38-A for filamentous fungi, which were utilized in the primary studies of this compound's in vitro activity.[2][9]

4.1. Materials

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile water and saline (0.85%)

  • Spectrophotometer

  • Fungal isolates for testing

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[10]

4.2. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in RPMI-1640 medium to create working solutions at twice the final desired concentrations. The final concentration range typically tested is 0.015 to 16 µg/mL.[10]

4.3. Inoculum Preparation

  • For Yeasts (e.g., Candida spp.) :

    • Subculture the isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[10]

  • For Filamentous Fungi (e.g., Aspergillus spp.) :

    • Grow the isolate on potato dextrose agar at 35°C for 7 days.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

4.4. Test Procedure

  • Dispense 100 µL of each twofold drug dilution in RPMI-1640 into the wells of a 96-well microtiter plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a drug-free well (growth control) and a non-inoculated well (sterility control).

  • Incubate the plates at 35°C.

  • Read the results visually after 24-48 hours for yeasts and 48-72 hours for molds.

4.5. Interpretation of Results

  • The MIC endpoint is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (at least 50% growth inhibition) compared to the growth control well.[10]

  • For Aspergillus spp., the endpoint is often referred to as the Minimum Effective Concentration (MEC), which is the lowest drug concentration where small, rounded, compact hyphal forms are observed under a microscope.[11]

cluster_workflow Antifungal Susceptibility Testing Workflow Isolate Fungal Isolate (e.g., Candida, Aspergillus) Inoculum Prepare Inoculum (Adjust to 0.5 McFarland) Isolate->Inoculum PlateInoculum Add 100 µL of Inoculum to Microplate Wells Inoculum->PlateInoculum Stock Prepare this compound Stock Solution (in DMSO) Dilution Create 2X Serial Dilutions in RPMI-1640 Medium Stock->Dilution PlateDrug Dispense 100 µL of 2X Drug Dilutions into Microplate Dilution->PlateDrug Incubate Incubate Plate at 35°C (24-72 hours) PlateInoculum->Incubate Read Visually Read MIC Endpoint (≥50% Growth Inhibition) Incubate->Read

Caption: Standard workflow for broth microdilution susceptibility testing.

Mechanism of Resistance

Resistance to echinocandins, including this compound, is primarily associated with mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme.[12][13][14] These mutations typically occur in highly conserved "hot spot" regions and reduce the sensitivity of the enzyme to the drug, leading to elevated MIC values.[12][15][16] While resistance is uncommon, monitoring for the emergence of fks mutations is crucial in clinical settings, especially in species like Candida glabrata where such mutations have been more frequently reported.[12][15]

cluster_resistance Genetic Basis of Echinocandin Resistance WT_Gene Wild-Type FKS1/FKS2 Gene WT_Enzyme Normal Glucan Synthase WT_Gene->WT_Enzyme Encodes WT_Phenotype Susceptible Phenotype (Low MIC) WT_Enzyme->WT_Phenotype Results in Mut_Gene Mutated FKS1/FKS2 Gene ('Hot Spot' Region) Mut_Enzyme Altered Glucan Synthase (Reduced Drug Affinity) Mut_Gene->Mut_Enzyme Encodes Mut_Phenotype Resistant Phenotype (High MIC) Mut_Enzyme->Mut_Phenotype Results in

Caption: Logical relationship between FKS gene status and susceptibility phenotype.

References

Troubleshooting & Optimization

Technical Support Center: Aminocandin In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminocandin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vitro use of this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro antifungal susceptibility testing, this compound stock solutions can be prepared in sterile water.[1] One study describes dissolving this compound powder in sterile water to a concentration of 12.5 mg/mL (active drug). This stock can then be further diluted as needed for your specific assay, for example, in a 5% glucose solution.

Q2: My this compound solution appears cloudy or has formed a precipitate in my cell culture medium. What should I do?

A2: Precipitation of compounds in cell culture media can be a complex issue arising from interactions between the compound, the media components, and storage conditions. While specific data on this compound precipitation is limited, general troubleshooting steps for precipitates in cell culture can be applied:

  • Solvent Concentration: If you are using a co-solvent like DMSO for initial solubilization, ensure the final concentration in your culture medium is low (typically ≤0.5%) to avoid precipitation upon dilution in the aqueous environment.

  • pH of the Medium: The pH of your culture medium can influence the solubility of this compound. Ensure the medium is properly buffered and at the correct pH.

  • Media Components: Certain components in complex media, such as salts and proteins, can interact with the compound and reduce its solubility. Consider using a simpler, defined medium for your experiments if possible.

  • Temperature: Temperature fluctuations can affect solubility. Ensure your this compound solutions and culture media are equilibrated to the experimental temperature before mixing. Avoid repeated freeze-thaw cycles of stock solutions.[2][3]

  • Preparation Method: When diluting your stock solution, add the this compound solution to the culture medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Q3: What is the general mechanism of action of this compound?

A3: this compound is an echinocandin antifungal agent.[4] Its primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Powder Inadequate mixing or insufficient solvent volume.Ensure vigorous vortexing or sonication when preparing the stock solution in sterile water. Prepare the stock at a concentration known to be soluble, such as 12.5 mg/mL.
Precipitation Upon Dilution in Culture Medium Poor mixing, high final concentration of co-solvent (if used), or interaction with media components.Add the this compound stock solution to the medium slowly while vortexing. Minimize the concentration of any organic co-solvents. If precipitation persists, consider a different formulation or a simpler medium.
Inconsistent Results in Antifungal Assays Degradation of this compound in solution or variability in inoculum preparation.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Store stock solutions at -80°C.[1] Standardize your fungal inoculum preparation carefully using a hemacytometer or spectrophotometer to ensure consistent cell numbers.[1]
Reduced Activity at Different pH The activity of some antifungal agents can be pH-dependent.Be aware that the pH of the test medium can influence the MIC values. While specific data for this compound is not widely available, it is a factor to consider, especially if your experimental conditions deviate from standard pH 7.0.

Quantitative Data

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida parapsilosis0.03 - 4.01.02.0
Candida krusei0.03 - 4.00.120.5
Candida guilliermondii0.03 - 4.00.51.0
Candida tropicalis0.03 - 4.00.251.0
Aspergillus fumigatus0.12 - 0.50.250.5
Scedosporium spp.4.0 - 8.08.08.0
Zygomycetes4.0 - >1616>16
Fusarium spp.128 - >256--

Data summarized from a study determining the MICs of this compound against 25 strains of each fungal species.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is based on methodologies described for in vitro susceptibility testing.[1][4]

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water to achieve the desired stock concentration (e.g., 12.5 mg/mL of active drug).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Broth Microdilution MIC Assay for Candida albicans

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 methodology.[1]

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Candida albicans isolate

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or hemacytometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on a suitable agar plate for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

Visualizations

Aminocandin_MOA This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) This compound->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan Catalyzes CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Glucan_Synthase->CWI_Pathway Inhibition leads to Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Component of Osmotic_Stress Osmotic Instability Glucan->Osmotic_Stress Depletion causes CWI_Pathway->Cell_Wall Compensatory Response (e.g., Chitin Synthesis) Cell_Death Fungal Cell Death Osmotic_Stress->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start This compound Precipitation Observed in vitro Check_Solvent Check Co-solvent Concentration (e.g., DMSO) Start->Check_Solvent High_Solvent Is it >0.5%? Check_Solvent->High_Solvent Reduce_Solvent Reduce Co-solvent Concentration High_Solvent->Reduce_Solvent Yes Check_Mixing Review Dilution Technique High_Solvent->Check_Mixing No Resolved Issue Resolved Reduce_Solvent->Resolved Improper_Mixing Improper Mixing? Check_Mixing->Improper_Mixing Improve_Mixing Add this compound Dropwise with Vortexing Improper_Mixing->Improve_Mixing Yes Check_Media Consider Media Composition Improper_Mixing->Check_Media No Improve_Mixing->Resolved Complex_Media Using Complex Media? Check_Media->Complex_Media Simplify_Media Test in Simpler, Defined Medium Complex_Media->Simplify_Media Yes Contact_Support Contact Technical Support for Further Assistance Complex_Media->Contact_Support No Simplify_Media->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

References

Optimizing Aminocandin dosage and administration route for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aminocandin in in vivo studies. The information is designed to assist scientists and drug development professionals in optimizing dosage, administration routes, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine model of disseminated candidiasis?

A1: For disseminated candidiasis in mice, a starting dose of this compound between 1 mg/kg and 5 mg/kg administered intravenously (i.v.) has been shown to be effective in reducing mortality and fungal burden[1][2][3]. Single doses of ≥2.5 mg/kg have been shown to significantly prolong survival[4]. The optimal dose will depend on the specific Candida species and strain, as well as the immune status of the mice.

Q2: What is the most effective administration route for this compound in in vivo studies?

A2: Intravenous (i.v.) administration of this compound has been demonstrated to be superior to intraperitoneal (i.p.) administration at the same dose for improving survival and reducing organ burden in murine models of aspergillosis[1]. Oral administration has been shown to be effective in clearing C. albicans from the gastrointestinal tract of infected mice at higher doses (50 and 100 mg/kg)[5]. For systemic infections, i.v. is the preferred route.

Q3: How should this compound be prepared for in vivo administration?

A3: this compound powder can be dissolved in sterile water to create a stock solution. This stock solution should then be further diluted to the desired concentration using a suitable vehicle such as 5% glucose[1]. It is recommended to store the reconstituted solution at 4°C for up to 48 hours[1].

Q4: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?

A4: The peak concentration to minimum inhibitory concentration (MIC) ratio (Cmax/MIC) is the pharmacodynamic parameter that correlates with this compound efficacy in murine models of disseminated candidiasis[4]. A peak/MIC ratio of 3.72 was associated with fungistatic activity in vivo, while a ratio of 10 was associated with maximum killing[4]. This indicates that this compound exhibits concentration-dependent killing[4].

Q5: Is extended interval dosing a viable strategy for this compound?

A5: Yes, animal models suggest that extended interval dosing (e.g., every 7-10 days) can be an effective strategy for both treatment and prophylaxis of invasive candidiasis[4]. This is supported by its long half-life of 48-58 hours in healthy volunteers[4]. For example, a single 30 mg/kg dose of this compound was able to prolong survival when administered 14 days before inoculation with C. albicans[4].

Troubleshooting Guide

Issue: Low efficacy or lack of response to this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Dosage Increase the dose of this compound. Doses up to 15 mg/kg (single dose) have been used effectively in murine candidiasis models[4]. For isolates with reduced susceptibility, higher doses (≥10 mg/kg) may be required[6][7].
Inappropriate Administration Route For systemic infections, ensure intravenous (i.v.) administration is being used, as it has shown superiority over intraperitoneal (i.p.) injection[1].
Drug Preparation/Stability Issue Prepare fresh solutions of this compound for each experiment. Ensure the powder is fully dissolved and the correct diluent (e.g., 5% glucose) is used[1].
Resistant Fungal Strain Determine the in vitro susceptibility (MIC) of your fungal isolate to this compound. Higher doses may be necessary for isolates with elevated MICs[6][7].
Inadequate PK/PD Target Attainment Consider the Cmax/MIC ratio. If the peak plasma concentration is not sufficiently high relative to the MIC, efficacy will be limited. Consider a higher dose to increase the Cmax[4].

Issue: Signs of toxicity in experimental animals.

Possible Cause Troubleshooting Step
High Dose While this compound is generally well-tolerated, consider reducing the dose if toxicity is observed, especially at very high concentrations (e.g., 100 mg/kg)[5][6]. A "no effect dose" in dogs was established at 10 mg/kg[5].
Reaction to Vehicle/Formulation Ensure the vehicle (e.g., 5% glucose) is well-tolerated by the animal model. Consider using a different vehicle if necessary.
Rapid Intravenous Injection Administer intravenous injections slowly to minimize the risk of acute adverse reactions. A histamine-like reaction has been observed in dogs at high doses[5].

Quantitative Data Summary

Table 1: Efficacy of this compound in Murine Model of Disseminated Candidiasis (C. albicans)

Dose (mg/kg)Administration RouteDosing ScheduleOutcomeReference
1 - 15i.v.Single dose, 1 day post-infection≥2.5 mg/kg significantly prolonged survival. 5 and 15 mg/kg showed fungicidal activity.[4]
5 and 10i.v.Twice weekly100% survival[8]
5 and 10i.v.Once weeklyReduced efficacy compared to twice weekly[8]

Table 2: Efficacy of this compound against Fluconazole-Resistant C. tropicalis in Neutropenic Mice

Dose (mg/kg/day)Administration RouteSurvival RateReference
5.0i.v.80%[2]
2.5i.v.80%[2]
1.0i.v.70%[2]
0.25i.v.30%[2]
0.1i.v.20%[2]

Table 3: Efficacy of this compound against Aspergillus fumigatus in Neutropenic Mice

Dose (mg/kg)Administration RouteSurvival Rate (vs. AF293)Survival Rate (vs. AF91 - ITC resistant)Reference
5i.v.100%100%[1][3]
1i.v.Equivalent to Amphotericin B100%[1][3]
0.25i.v.Reduced survivalReduced survival[1][3]
1i.p.Reduced survival compared to i.v.70%[1]

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

  • Animal Model: Use male CD1 or female BALB/c mice (4-5 weeks old)[1][8].

  • Immunosuppression (if required): For neutropenic models, administer cyclophosphamide intraperitoneally prior to infection[2].

  • Inoculum Preparation: Culture the Candida strain on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^6 CFU/mL).

  • Infection: Inoculate mice via the lateral tail vein with 0.1 mL of the fungal suspension[9].

  • This compound Preparation: Dissolve this compound powder in sterile water to create a stock solution. Further dilute with 5% glucose to the final desired concentration[1].

  • Treatment: Administer this compound at the selected dose and route (typically i.v.) starting 24 hours post-infection[4].

  • Efficacy Assessment:

    • Survival: Monitor mice daily for a predetermined period (e.g., 21 days) and record mortality[4].

    • Fungal Burden: At a specified time point (e.g., day 8 post-infection), euthanize a subset of mice, aseptically remove kidneys (and other organs as needed), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counts on appropriate agar plates[6][7].

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_assessment Assessment animal_model Select Animal Model (e.g., CD1 mice) immunosuppression Induce Neutropenia (optional, e.g., cyclophosphamide) animal_model->immunosuppression infection Induce Infection (e.g., intravenous injection) immunosuppression->infection inoculum_prep Prepare Fungal Inoculum (e.g., Candida albicans) inoculum_prep->infection drug_prep Prepare this compound Solution (dissolve in sterile water, dilute in 5% glucose) treatment Administer this compound (specify dose, route, and schedule) drug_prep->treatment infection->treatment survival Monitor Survival treatment->survival fungal_burden Determine Fungal Burden (CFU counts in kidneys/organs) treatment->fungal_burden

Caption: Workflow for a typical in vivo efficacy study of this compound.

troubleshooting_workflow start Low Treatment Efficacy Observed check_dose Is the dose optimal for the fungal strain? start->check_dose increase_dose Increase Dose (e.g., >2.5 mg/kg) check_dose->increase_dose No check_route Is the administration route appropriate for systemic infection? check_dose->check_route Yes end Re-evaluate Efficacy increase_dose->end use_iv Switch to Intravenous (i.v.) Administration check_route->use_iv No check_mic Has the MIC of the isolate been determined? check_route->check_mic Yes use_iv->end determine_mic Perform In Vitro Susceptibility Testing check_mic->determine_mic No check_mic->end Yes adjust_dose_mic Adjust Dose Based on MIC (Higher dose for higher MIC) determine_mic->adjust_dose_mic adjust_dose_mic->end

Caption: Troubleshooting decision tree for low this compound efficacy.

References

Troubleshooting inconsistent results in Aminocandin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminocandin. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are we observing a "paradoxical growth" effect at high concentrations of this compound?

A1: The paradoxical growth effect, also known as the "Eagle effect," is a phenomenon where an antifungal agent shows reduced activity at very high concentrations.[1][2][3][4] This can lead to unexpected fungal growth in your experiments.

  • Mechanism: This effect is thought to be a result of the fungal cell's stress response.[2][4][5][6] At high concentrations of echinocandins like this compound, the cell wall integrity is compromised, triggering a compensatory increase in chitin synthesis.[2][5][6] This chitin reinforcement can partially overcome the effects of the drug, leading to renewed growth. The protein kinase C (PKC), calcineurin, and high osmolarity glycerol (HOG) signaling pathways are central to this stress response.[5][6][7][8]

  • Troubleshooting:

    • Concentration Range: Ensure you are using a well-defined concentration range that includes the MIC (Minimum Inhibitory Concentration) but avoids excessively high concentrations that might induce paradoxical growth.

    • Time-Kill Assays: Perform time-kill assays to better understand the dynamics of fungal growth and killing at different this compound concentrations over time.

    • Combination Therapy: In a research setting, consider co-administering inhibitors of the chitin synthesis or stress response pathways (e.g., nikkomycin Z, tacrolimus, or cyclosporine) to abrogate the paradoxical effect.[9]

Q2: Our in vitro MIC values for this compound are consistently higher than expected, especially when using supplemented media. What could be the cause?

A2: The presence of serum proteins in culture media can significantly impact the in vitro activity of echinocandins, leading to elevated MIC values.[10][11][12][13][14]

  • Mechanism: this compound, like other echinocandins, can bind to serum proteins, particularly albumin and alpha-globulin.[10][12][13][14] This binding reduces the concentration of free, active drug available to inhibit the fungal β-(1,3)-D-glucan synthase. The extent of this effect can vary between different echinocandins.[11][13]

  • Troubleshooting:

    • Standardized Media: For consistent and comparable results, adhere to standardized, serum-free media such as RPMI-1640 as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[15][16][17]

    • Serum Concentration: If your experimental design requires the use of serum, be aware of its potential impact and maintain a consistent serum concentration across all experiments. Note that even a 10% serum concentration can increase the required drug concentration to induce a paradoxical effect, while 50% serum may eliminate it entirely by increasing the MIC.[1][9]

    • Data Interpretation: When comparing your results to published data, ensure that the experimental conditions, especially the media composition, are comparable.

Q3: We are observing variability in our results between different batches of experiments. What are some potential sources of this inconsistency?

A3: In addition to the factors mentioned above, several other experimental parameters can contribute to variability in this compound experiments.

  • Inoculum Preparation: The size of the initial fungal inoculum can influence the outcome of susceptibility testing. It is crucial to standardize the inoculum preparation to ensure a consistent starting cell density.

  • Incubation Conditions: Time and temperature of incubation can affect fungal growth rates and drug efficacy. Follow established protocols and maintain consistent incubation conditions.

  • pH of Media: The pH of the culture medium can impact the activity of some antifungal agents. Use buffered media, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the experiment.

  • Drug Stability: While newer echinocandins like CD101 show enhanced stability, it is good practice to be mindful of the stability of this compound in your experimental solutions.[18][19][20] Prepare fresh solutions and avoid prolonged storage unless stability under your specific conditions has been verified. Factors like temperature and light can affect the degradation of similar compounds.[21]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound and comparator antifungal agents against various fungal species, as determined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A methodologies.[15][16][17]

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Caspofungin (µg/mL)Micafungin (µg/mL)Voriconazole (µg/mL)
Candida parapsilosis1.0 - 2.0Not ReportedNot ReportedNot ReportedNot Reported
Candida krusei0.12 - 0.5Not ReportedNot ReportedNot ReportedNot Reported
Candida guilliermondii0.5 - 1.0Not ReportedNot ReportedNot ReportedNot Reported
Candida tropicalis0.25 - 1.0Not ReportedNot ReportedNot ReportedNot Reported
Aspergillus fumigatus0.12 - 0.5Not ReportedNot ReportedNot ReportedNot Reported
Scedosporium spp.4.0 - 8.0Not ReportedNot ReportedNot ReportedNot Reported
Fusarium spp.128 - >256Not ReportedNot ReportedNot ReportedNot Reported
Zygomycetes4.0 - >16Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Yeasts (Adapted from CLSI M27-A2)

This protocol is a standardized method for determining the in vitro susceptibility of yeast isolates to antifungal agents.

  • Isolate Preparation:

    • Subculture yeast isolates onto potato dextrose agar and incubate at 35°C for 24 hours.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared yeast suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.

Protocol 2: Broth Microdilution MIC Testing for Filamentous Fungi (Adapted from CLSI M38-A)

This protocol outlines a method for determining the in vitro susceptibility of filamentous fungi.

  • Isolate Preparation:

    • Grow the fungal isolate on potato dextrose agar until adequate sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension in RPMI-1640 medium (buffered with MOPS) to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation:

    • Follow the same procedure as described in Protocol 1 for the preparation and serial dilution of this compound.

  • Inoculation and Incubation:

    • Inoculate the microtiter plates with the conidial suspension.

    • Include appropriate growth and sterility controls.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.

  • Endpoint Determination:

    • The MIC endpoint for echinocandins against filamentous fungi is defined as the minimum effective concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the growth control well.

Visualizations

Aminocandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibition Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Rho1 Rho1 (GTPase) Regulatory Subunit Rho1->Glucan_Synthase Activation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent This compound Results Check_Concentration Paradoxical Growth at High Concentrations? Start->Check_Concentration Check_Media Elevated MIC Values? Start->Check_Media Check_Protocol General Variability? Start->Check_Protocol Solution_Concentration Optimize Concentration Range Perform Time-Kill Assays Check_Concentration->Solution_Concentration Yes Solution_Media Use Standardized (Serum-Free) Media Account for Serum Protein Binding Check_Media->Solution_Media Yes Solution_Protocol Standardize Inoculum Control Incubation Conditions Use Buffered Media Check_Protocol->Solution_Protocol Yes

Caption: Troubleshooting inconsistent this compound results.

References

Overcoming the paradoxical effect with Aminocandin at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aminocandin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a focus on overcoming the paradoxical growth effect observed with the echinocandin class of antifungals at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the paradoxical effect observed with echinocandins?

A1: The paradoxical effect, also known as the "Eagle effect," is an in vitro phenomenon where a susceptible fungal strain shows reduced susceptibility and resumes growth at high concentrations of an echinocandin, while being effectively inhibited at lower concentrations.[1][2][3] This effect is typically observed at concentrations significantly above the minimum inhibitory concentration (MIC).[1]

Q2: Has the paradoxical effect been specifically documented for this compound?

A2: Currently, there is a lack of specific studies in the published literature that characterize the paradoxical growth effect for this compound. However, this phenomenon is well-documented for other echinocandins like caspofungin, and to a lesser extent, micafungin and anidulafungin.[1][4] Given that this compound belongs to the same structural class and has the same cellular target—β-1,3-D-glucan synthase—it is plausible that a similar effect could occur under certain experimental conditions.[5][6][7][8][9] The troubleshooting strategies provided here are based on the established mechanisms for the echinocandin class.

Q3: What is the proposed mechanism behind the paradoxical effect of echinocandins?

A3: The paradoxical effect is not due to stable resistance mutations in the target enzyme, Fks1.[1] Instead, it is understood to be a complex stress response. At high concentrations, echinocandins induce significant cell wall stress, which in turn activates compensatory signaling pathways. These include the Cell Wall Integrity (CWI) pathway (mediated by PKC), the High Osmolarity Glycerol (HOG) pathway, and the calcineurin signaling pathway.[3][10][11] Activation of these pathways leads to a compensatory increase in the synthesis of chitin, another crucial cell wall polymer, which helps to stabilize the cell wall in the absence of sufficient β-1,3-glucan.[10][11][12] The heat shock protein 90 (Hsp90) has also been identified as a key mediator of this stress response.[2]

Q4: At what concentrations is the paradoxical effect typically observed for echinocandins?

A4: The paradoxical effect for echinocandins like caspofungin generally manifests in a concentration range of approximately 4 to 32 µg/mL.[2] Fungal growth is often inhibited again at very high concentrations (e.g., >64 µg/mL), a phenomenon that may be due to off-target effects of the drug at these elevated levels.[2]

Troubleshooting Guides

Issue: Observation of Fungal Growth at High this compound Concentrations

If you observe unexpected fungal growth in your in vitro assays at high concentrations of this compound (significantly above the established MIC), you may be encountering the paradoxical effect. The following steps can help you confirm and troubleshoot this observation.

Step 1: Confirm the Paradoxical Effect

  • Methodology: Perform a broth microdilution assay with a wide range of this compound concentrations (e.g., from 0.03 to 256 µg/mL).[1]

  • Expected Outcome: True paradoxical growth will show a distinct pattern: inhibition of growth at concentrations near the MIC, followed by a resumption of growth at higher concentrations, and potentially a second inhibition phase at the highest concentrations.[3]

Step 2: Modulate Signaling Pathways to Abrogate the Effect

The primary strategy to overcome the paradoxical effect is to co-administer inhibitors of the key stress response pathways.

  • Inhibition of the Calcineurin Pathway:

    • Recommendation: Add a calcineurin inhibitor, such as tacrolimus or cyclosporine, to your culture medium along with this compound.

    • Rationale: The calcineurin pathway is a key regulator of the fungal stress response to echinocandins. Its inhibition has been shown to abolish the paradoxical effect of caspofungin.[13]

  • Inhibition of Hsp90:

    • Recommendation: Use an Hsp90 inhibitor, such as geldanamycin or its derivatives.

    • Rationale: Hsp90 is a crucial chaperone protein that mediates the fungal stress response. Pharmacological inhibition of Hsp90 has been demonstrated to eliminate paradoxical growth.[2]

  • Inhibition of Chitin Synthesis:

    • Recommendation: While less direct, co-treatment with a chitin synthase inhibitor like nikkomycin Z can be explored.

    • Rationale: The paradoxical effect is associated with a compensatory upregulation of chitin synthesis.[12] Inhibiting this compensatory mechanism may prevent the resumption of growth.

Data Presentation: Comparative Concentrations for Echinocandin Paradoxical Effect

The following table summarizes the typical concentration ranges associated with the paradoxical effect for commonly studied echinocandins, which can serve as a reference for designing your this compound experiments.

EchinocandinTypical MIC Range (µg/mL)Paradoxical Growth Range (µg/mL)Re-inhibition Range (µg/mL)
Caspofungin 0.03 - 14 - 32> 64
Micafungin 0.015 - 0.5Variable, less frequent than caspofunginNot consistently reported
Anidulafungin 0.015 - 0.25Rare, species-dependentNot consistently reported
This compound 0.03 - 4.0[5]Not specifically documentedNot specifically documented

Data for Caspofungin is based on extensive literature, while data for Micafungin and Anidulafungin shows more variability. Data for this compound is provided as a general susceptibility range, as paradoxical effect ranges are not yet established.[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay to Assess Paradoxical Growth

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A methodologies for antifungal susceptibility testing.[5]

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial dilutions in RPMI 1640 medium to create a range of concentrations from 0.03 to 256 µg/mL in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control well.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • Reading the Results: Assess fungal growth visually or by measuring absorbance (OD600). The MIC is the lowest concentration showing a significant reduction in growth. Paradoxical growth is identified as growth in wells at concentrations at least two dilutions higher than the MIC.[1]

Protocol 2: Synergy Testing with a Calcineurin Inhibitor

This protocol uses a checkerboard assay format to test for synergy between this compound and a calcineurin inhibitor.

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute this compound along the x-axis and a calcineurin inhibitor (e.g., tacrolimus) along the y-axis.

  • Inoculation: Inoculate the plate with a standardized fungal suspension.

  • Incubation: Incubate under standard conditions.

  • Analysis: Observe the wells for growth inhibition. The elimination of growth in the wells corresponding to the paradoxical growth range of this compound when the calcineurin inhibitor is present indicates that the paradoxical effect has been overcome.

Visualizations

Signaling Pathways in Echinocandin Stress Response

G Fungal Stress Response to Echinocandins cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1) This compound->Glucan_Synthase Inhibits Glucan β-1,3-D-Glucan Synthesis Glucan_Synthase->Glucan Catalyzes Cell_Wall_Stress Cell Wall Stress Glucan->Cell_Wall_Stress Depletion causes Chitin Chitin Synthesis Paradoxical_Growth Paradoxical Growth Chitin->Paradoxical_Growth Leads to CWI CWI Pathway (PKC) Cell_Wall_Stress->CWI Activates HOG HOG Pathway Cell_Wall_Stress->HOG Activates Calcineurin Calcineurin Pathway Cell_Wall_Stress->Calcineurin Activates CWI->Chitin Upregulates HOG->Chitin Upregulates Calcineurin->Chitin Upregulates Hsp90 Hsp90 Hsp90->Calcineurin Stabilizes

Caption: Key signaling pathways activated by echinocandin-induced cell wall stress.

Experimental Workflow for Troubleshooting Paradoxical Growth

G Workflow for Investigating Paradoxical Growth Start Observe unexpected growth at high [this compound] Confirm Perform broad-range broth microdilution assay Start->Confirm Decision Paradoxical effect confirmed? Confirm->Decision Hypothesis Hypothesize involvement of stress response pathways Decision->Hypothesis Yes End No paradoxical effect Decision->End No Experiment Perform checkerboard assay with inhibitors Hypothesis->Experiment Inhibitor1 Calcineurin Inhibitor (e.g., Tacrolimus) Experiment->Inhibitor1 Inhibitor2 Hsp90 Inhibitor (e.g., Geldanamycin) Experiment->Inhibitor2 Result Analyze for abrogation of paradoxical growth Inhibitor1->Result Inhibitor2->Result

References

Aminocandin Therapeutic Index Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Aminocandin in animal models. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experimental protocols and improve the therapeutic index of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antifungal agent belonging to the echinocandin class. Its mechanism of action involves the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is critical for the synthesis of 1,3-β-D-glucan, an essential polymer in the fungal cell wall that is not present in mammalian cells.[2][3] By disrupting cell wall integrity, this compound compromises the structural stability of the fungus, leading to osmotic instability and cell death.

Diagram: Mechanism of Action of this compound

cluster_fungal_cell Fungal Cell This compound This compound glucan_synthase 1,3-β-D-Glucan Synthase (Fks1/Fks2 subunits) This compound->glucan_synthase Inhibits glucan 1,3-β-D-Glucan Synthesis glucan_synthase->glucan Catalyzes cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains lysis Osmotic Lysis Cell Death cell_wall->lysis Disruption leads to

Caption: this compound inhibits 1,3-β-D-glucan synthase, disrupting cell wall synthesis.

Q2: What is the known spectrum of activity for this compound in animal models?

A2: this compound has demonstrated excellent in vitro and in vivo activity against a range of fungal pathogens. In murine models, it has shown significant efficacy against Aspergillus species, including itraconazole-resistant strains, and various Candida species such as C. albicans, C. tropicalis, and C. glabrata.[1][4][5][6] Its activity is particularly noteworthy against fluconazole-resistant Candida strains.[4][6]

Q3: What level of toxicity is expected with this compound in animal models?

A3: Studies have generally reported a good safety and tolerability profile for this compound in murine models, with some studies noting no toxicity even at effective doses.[1] The low toxicity may be attributed to its fungal-specific target, the 1,3-β-D-glucan synthase, which is absent in humans and other mammals.[2] However, as with any investigational drug, it is crucial to conduct dose-ranging toxicity studies in your specific animal model.

Q4: How can the therapeutic index of this compound be improved?

A4: Improving the therapeutic index involves maximizing efficacy while minimizing toxicity. Key strategies include:

  • Dose Optimization: Employing pharmacodynamic principles, such as targeting a specific Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) ratio, can help define the most effective dosing regimen.[7][8]

  • Altering Dosing Intervals: For some pathogens like C. glabrata, higher single doses administered at extended intervals have been shown to be effective, which may be a strategy to reduce the overall drug exposure and potential for toxicity.[5][9]

  • Combination Therapy: Although not extensively studied for this compound, combining it with antifungal agents from other classes (e.g., polyenes or azoles) could potentially create a synergistic effect, allowing for lower, less toxic doses of each agent.[10]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle formulations (e.g., liposomes or polymeric nanoparticles) could alter its biodistribution, potentially increasing drug concentration at the site of infection and reducing systemic exposure and toxicity.[11]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Suboptimal Efficacy or Higher Than Expected Fungal Burden

Potential Cause Troubleshooting Step
Inadequate Dosing Verify that the dose is appropriate for the specific fungal isolate and infection model. Review literature for effective dose ranges (see tables below). Consider performing a dose-response study, testing doses from 1 mg/kg up to 10 mg/kg or higher for less susceptible isolates.[1][5]
Incorrect Route of Administration Intravenous (IV) administration has been shown to be superior to intraperitoneal (IP) administration in terms of reducing organ burden and improving survival in some models.[1] Ensure the chosen route provides adequate bioavailability.
Fungal Resistance The isolate may have reduced susceptibility to echinocandins. This can be due to mutations in the FKS1 or FKS2 genes.[2][12] Perform in vitro susceptibility testing (MIC determination) to confirm the isolate's sensitivity to this compound.
Suboptimal Dosing Frequency For certain infections, a single high dose or intermittent dosing (e.g., twice weekly) may be more effective than daily administration.[6][9] Evaluate different dosing schedules based on the pathogen and infection severity.
Host Immune Status The efficacy of echinocandins can be influenced by the host's immune status. Ensure the animal model (e.g., temporarily vs. persistently neutropenic) is appropriate for the research question.[1]

Diagram: Troubleshooting Suboptimal Efficacy

start Suboptimal Efficacy Observed check_dose 1. Verify Dose & Route of Administration start->check_dose check_mic 2. Check In Vitro Susceptibility (MIC) check_dose->check_mic Correct adjust_dose Perform Dose-Response Study (e.g., 1, 5, 10 mg/kg IV) check_dose->adjust_dose Incorrect switch_route Switch to IV Administration check_dose->switch_route Suboptimal Route consider_resistance Isolate may be resistant. Consider sequencing FKS genes. check_mic->consider_resistance High MIC adjust_frequency 3. Evaluate Dosing Frequency check_mic->adjust_frequency Low MIC adjust_dose->check_mic switch_route->check_mic test_schedules Test alternative schedules (e.g., single high dose, twice weekly) adjust_frequency->test_schedules Yes end Efficacy Improved adjust_frequency->end No test_schedules->end

Caption: A logical workflow for troubleshooting poor experimental outcomes with this compound.

Issue 2: Observing Unexpected Toxicity or Adverse Events

Potential Cause Troubleshooting Step
High Dose While generally well-tolerated, high doses (>10 mg/kg) may be required for less susceptible isolates.[5] If signs of toxicity (e.g., weight loss, lethargy) are observed, reduce the dose or increase the dosing interval.
Vehicle/Solvent Toxicity Ensure the vehicle used to reconstitute this compound is non-toxic. A 5% w/v mannitol solution is commonly used.[9][13] Administer a vehicle-only control group to rule out solvent effects.
Rapid IV Injection Rapid intravenous injection of any substance can cause adverse events. Administer the dose slowly over a set period (e.g., 1-2 minutes) to minimize potential infusion-related reactions.
Underlying Host Condition The animal model's specific condition (e.g., severe neutropenia, co-morbidities) may increase susceptibility to drug toxicity. Monitor key toxicity markers like blood urea nitrogen (BUN) and creatinine for nephrotoxicity.[11]

Quantitative Data Summary

The following tables summarize efficacy data from various murine models.

Table 1: Efficacy of this compound in Murine Models of Invasive Aspergillosis

Fungal StrainHost ModelDosing Regimen (IV)Survival RateOrgan Burden ReductionReference
A. fumigatus AF293Temporarily Neutropenic5 mg/kg80-90%Superior to 0.25 mg/kg[1]
A. fumigatus AF293Temporarily Neutropenic1 mg/kg80-90%Superior to 0.25 mg/kg[1]
A. fumigatus AF91 (ITC-Resistant)Temporarily Neutropenic5 mg/kg100%50% of mice had sterile organs[1]
A. fumigatus AF91 (ITC-Resistant)Temporarily Neutropenic1 mg/kg100%Superior to 0.25 mg/kg[1]

Table 2: Efficacy of this compound in Murine Models of Disseminated Candidiasis

Fungal StrainHost ModelDosing Regimen (IV)Survival RateOrgan Burden ReductionReference
C. tropicalis (FLC-Resistant)Temporarily Neutropenic5 mg/kg/day80%Significant vs. controls[4]
C. tropicalis (FLC-Resistant)Temporarily Neutropenic2.5 mg/kg/day80%Significant vs. controls[4]
C. tropicalis (FLC-Resistant)Temporarily Neutropenic1.0 mg/kg/day70%Significant vs. controls[4]
C. albicans (FLC-Resistant)Immunocompetent5-10 mg/kg (twice weekly)100%Equivalent to daily caspofungin[6]
C. glabrata (CAS-Susceptible)N/ASingle dose ≥2.5 mg/kgN/ASignificant reduction in kidney[9]
C. glabrata (Reduced CAS-Susc.)N/ASingle dose ≥10 mg/kgN/ARequired higher dose for reduction[5][9]

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol is adapted from methodologies described in published studies.[4][5][6]

  • Animal Model: Use male or female mice (e.g., BALB/c or ICR strains), 6-8 weeks old.

  • Immunosuppression (if required): For a neutropenic model, administer cyclophosphamide intraperitoneally (e.g., 150-200 mg/kg) on days -4 and -1 relative to infection.[4] Confirm neutropenia via blood counts.

  • Inoculum Preparation: Culture the Candida isolate on Sabouraud dextrose agar. Wash the cells and suspend in sterile saline. Adjust the concentration to the desired inoculum (e.g., 1 x 10^6 CFU/mL) using a hemocytometer. Verify the final concentration by plating serial dilutions.

  • Infection: On day 0, infect mice by injecting 0.1 mL of the fungal suspension into the lateral tail vein.

  • Drug Preparation: Reconstitute this compound powder in a 5% w/v mannitol solution to the desired stock concentration.[9]

  • Treatment: Initiate treatment 24 hours post-infection. Administer this compound via the lateral tail vein at the desired dose and schedule (e.g., 5 mg/kg daily for 7 days). Include control groups (vehicle only) and comparator drug groups (e.g., Amphotericin B, Caspofungin).

  • Monitoring: Monitor mice daily for clinical signs of illness (lethargy, ruffled fur) and record survival for up to 21 days post-infection.[13]

  • Fungal Burden Assessment: On a predetermined day (e.g., day 8), euthanize a subset of mice from each group. Aseptically remove target organs (kidneys, liver, brain).[4] Homogenize the organs in sterile saline, perform serial dilutions, and plate on appropriate agar to determine CFU per gram of tissue.

Diagram: Experimental Workflow for In Vivo Efficacy Testing

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Select Animal Model (e.g., Neutropenic Mice) p2 Prepare Fungal Inoculum (e.g., Candida albicans) p1->p2 p3 Reconstitute this compound & Control Drugs p2->p3 e2 Day 1: Initiate Treatment (IV this compound vs Controls) p3->e2 e1 Day 0: Intravenous Infection e1->e2 e3 Monitor Daily Survival & Clinical Signs (21 days) e2->e3 a3 Analyze Data: Survival Curves & CFU Reduction e3->a3 a1 Day 8: Euthanize Subset for Organ Harvest (Kidneys) a2 Homogenize & Plate for Fungal Burden (CFU/g) a1->a2 a2->a3

Caption: A standard workflow for assessing this compound efficacy in a murine model.

Protocol 2: Toxicity Assessment

  • Animals: Use healthy, uninfected mice of the same strain, age, and sex as in the efficacy studies.

  • Dosing: Administer this compound at several dose levels, including the therapeutic dose, a 5x dose, and a 10x dose, following the same route and schedule as the efficacy study. Include a vehicle-only control group.

  • Clinical Monitoring: Observe animals daily for signs of toxicity, including weight loss, changes in behavior, ruffled fur, or signs of distress. Record body weight daily.

  • Hematology and Serum Chemistry: At the end of the treatment period, collect blood samples via cardiac puncture. Perform a complete blood count (CBC) and analyze serum for markers of liver toxicity (ALT, AST) and kidney toxicity (BUN, creatinine).

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, lungs, heart) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination to identify any microscopic signs of organ damage.

References

Validation & Comparative

A Comparative In Vitro Analysis of Aminocandin and Anidulafungin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of two echinocandin antifungal agents, aminocandin and anidulafungin. The information presented is based on available experimental data to assist researchers in understanding the subtle but important differences between these two compounds.

Mechanism of Action

Both this compound and anidulafungin belong to the echinocandin class of antifungal drugs. Their mechanism of action involves the non-competitive inhibition of the enzyme (1→3)-β-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, both drugs disrupt the fungal cell wall, leading to osmotic instability and ultimately cell death.[1] As mammalian cells lack a cell wall, this targeted mechanism results in a favorable safety profile.

cluster_fungal_cell Fungal Cell cluster_drugs Echinocandins UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Disruption Disruption of Cell Wall Osmotic Instability Cell Death Cell_Wall->Disruption This compound This compound This compound->Glucan_Synthase Inhibition Anidulafungin Anidulafungin Anidulafungin->Glucan_Synthase

Caption: Mechanism of action of echinocandins.

In Vitro Activity Data

The following tables summarize the in vitro activity of this compound and anidulafungin against various fungal isolates. The data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions and the specific strains tested.

Table 1: In Vitro Activity of this compound against Candida Species

Candida SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans1000.06 - 0.50.120.25
C. glabrata500.06 - 0.50.120.25
C. parapsilosis500.5 - 412
C. tropicalis500.12 - 10.251
C. krusei250.06 - 0.50.120.5
C. guilliermondii100.25 - 20.51

Data compiled from a study by Ghannoum et al. The study followed the CLSI M27-A2 methodology.

Table 2: In Vitro Activity of Anidulafungin against Candida Species

Candida SpeciesNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans2883≤0.015 - 40.030.06
C. glabrata748≤0.015 - 40.030.06
C. parapsilosis747≤0.015 - 812
C. tropicalis641≤0.015 - 40.030.06
C. krusei160≤0.015 - 0.50.060.12
C. guilliermondii510.12 - 412

Data compiled from a global surveillance study by Pfaller et al.[2] The study followed the CLSI M27-A2 methodology.

Table 3: In Vitro Activity of this compound and Anidulafungin against Aspergillus Species

Fungal SpeciesAntifungal AgentNo. of IsolatesMEC Range (µg/mL)MEC50 (µg/mL)MEC90 (µg/mL)
A. fumigatusThis compound500.12 - 0.50.250.5
Anidulafungin185≤0.008 - 0.030.0080.015
A. flavusThis compound250.12 - 10.250.5
Anidulafungin37≤0.008 - 0.0150.0080.015
A. nigerThis compound100.12 - 0.50.250.5
Anidulafungin22≤0.008 - 0.0150.0080.015
A. terreusThis compound100.25 - 10.51
Anidulafungin23≤0.008 - 0.1250.0080.06

This compound data compiled from a study by Ghannoum et al. Anidulafungin data compiled from a study by Alexander et al. Both studies followed the CLSI M38-A methodology for filamentous fungi.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A2/A3 Broth Microdilution Method for Yeasts (Candida spp.)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation:

    • Yeast isolates are subcultured on potato dextrose agar plates and incubated for 24 hours at 35°C.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of this compound and anidulafungin are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation:

    • The microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This is often determined visually or with a spectrophotometer.

start Start: Isolate pure fungal colony prep_inoculum Prepare Inoculum (0.5 McFarland standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 Medium prep_inoculum->dilute_inoculum inoculate Inoculate Plates with Diluted Fungal Suspension dilute_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Drug Dilutions prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Antifungal susceptibility testing workflow.
CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi (Aspergillus spp.)

This protocol is similar to the M27 standard but is adapted for the testing of filamentous fungi.

  • Inoculum Preparation:

    • Fungal isolates are grown on potato dextrose agar until sufficient conidiation is observed.

    • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

    • The conidial suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer and then further diluted in RPMI 1640 medium to achieve the desired final inoculum size.

  • Antifungal Agent Preparation and Incubation:

    • These steps are similar to the M27 protocol.

  • MEC Determination:

    • For echinocandins against molds, the endpoint is the Minimum Effective Concentration (MEC), not the MIC.

    • The MEC is defined as the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed microscopically, compared to the long, unbranched hyphae in the drug-free control well.

Summary of Comparative In Vitro Activity

Based on the available data, both this compound and anidulafungin demonstrate potent in vitro activity against a broad range of Candida and Aspergillus species.

  • Against Candida species , both drugs show excellent activity against C. albicans and C. glabrata. For C. parapsilosis and C. guilliermondii, both this compound and anidulafungin exhibit higher MIC values, indicating potentially reduced susceptibility.

  • Against Aspergillus species , both agents are highly active. When comparing the compiled MEC data, anidulafungin appears to have lower MEC values than this compound against the tested Aspergillus species.

It is important to reiterate that the data presented here are from separate studies. Head-to-head comparative studies using the same panel of clinical isolates and identical laboratory conditions are necessary for a definitive comparison of the in vitro potency of these two antifungal agents. This guide should be used as a reference for understanding the general in vitro activity profiles of this compound and anidulafungin.

References

Harnessing Synergy: A Comparative Guide to Aminocandin and Azole Antifungal Combinations

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, particularly the synergistic pairing of antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a detailed comparison of the synergistic effects observed when combining aminocandin, an echinocandin antifungal, with various azole antifungals. By targeting both the fungal cell wall and cell membrane, this combination has shown significant potential in preclinical studies against a range of fungal pathogens.

Mechanism of Synergistic Action

The synergistic interaction between aminocandins and azoles stems from their complementary attacks on critical fungal cell structures. Aminocandins inhibit the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of glucan, a major structural component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1] Concurrently, azole antifungals inhibit the enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and integrity. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function.[1]

The simultaneous assault on both the cell wall by this compound and the cell membrane by an azole creates a potent synergistic effect, leading to enhanced antifungal activity beyond what either drug could achieve alone.[2][3]

G Conceptual Pathway of this compound-Azole Synergy cluster_this compound This compound Action cluster_azole Azole Action A This compound B Inhibits (1,3)-β-D-Glucan Synthase A->B C Disrupts Glucan Synthesis B->C D Weakened Fungal Cell Wall C->D I Synergistic Antifungal Effect (Fungal Cell Death) D->I Increased osmotic stress E Azole Antifungal (e.g., Fluconazole) F Inhibits Lanosterol 14-α-demethylase E->F G Disrupts Ergosterol Synthesis F->G H Defective Fungal Cell Membrane G->H H->I Loss of membrane integrity G Experimental Workflow for Checkerboard Synergy Assay cluster_prep cluster_plate cluster_inoc cluster_read prep Step 1: Preparation node1 Prepare fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) node2 Prepare 4x stock solutions of this compound and Azole plate Step 2: Plate Setup prep->plate node3 Dispense 50µL of 2-fold serial dilutions of this compound (Drug A) down columns node4 Dispense 50µL of 2-fold serial dilutions of Azole (Drug B) across rows inoc Step 3: Inoculation & Incubation plate->inoc node5 Result: 96-well plate with a grid of drug concentrations node6 Add 100µL of fungal inoculum to each well node7 Incubate plate (e.g., 35-37°C for 24-48 hours) read Step 4: Data Analysis inoc->read node8 Read Minimum Inhibitory Concentration (MIC) for each drug alone and in combination node9 Calculate Fractional Inhibitory Concentration Index (FICI) node10 Determine Interaction: Synergy, Indifference, or Antagonism node8->node9 node9->node10

References

A Comparative Guide to the Post-Antifungal Effect of Aminocandin and Other Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antifungal effect (PAFE) of aminocandin and other leading echinocandin antifungal agents: caspofungin, micafungin, and anidulafungin. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research and development in the field of antifungal therapeutics.

Executive Summary

Echinocandins are a cornerstone in the treatment of invasive fungal infections, primarily due to their potent activity against Candida and Aspergillus species. A key pharmacodynamic parameter of this class of drugs is the post-antifungal effect (PAFE), which is the persistent suppression of fungal growth even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). A prolonged PAFE can have significant clinical implications, including the potential for less frequent dosing regimens. This guide summarizes the available data on the PAFE of this compound in comparison to other echinocandins, details the experimental methodologies used to determine PAFE, and illustrates the underlying cellular signaling pathways.

Data Presentation: Post-Antifungal Effect of Echinocandins against Candida species

The following table summarizes the reported post-antifungal effect of this compound and other echinocandins against various Candida species. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.

Antifungal AgentFungal SpeciesPost-Antifungal Effect (PAFE) Duration (hours)Drug ConcentrationExposure Time (hours)Reference
This compound Candida glabrataPotential for extended interval dosing, suggesting a prolonged PAFE.[1][2]Not specifiedNot specifiedBrzankalski et al.
Caspofungin Candida albicans> 244x and 16x MIC0.08 - 1Shields et al.[3]
C. albicans, C. parapsilosis, C. glabrata≥ 24Not specified1Clancy et al.[4][5]
Micafungin Candida albicansEquivalent or shorter than rezafungin (>14.9 h)1x, 4x, 16x MIC1Moriyama et al.[6]
Candida glabrataEquivalent or shorter than rezafungin (>40 h)1x, 4x, 16x MIC1Moriyama et al.[6]
Anidulafungin Candida albicans≥ 33.62 mg/L1Gil-Alonso et al. (as cited in a review)[7]

Experimental Protocols

The determination of the post-antifungal effect is a critical in vitro assay for evaluating the pharmacodynamics of a new antifungal agent. The following is a generalized protocol based on methodologies described in the scientific literature.

In Vitro Post-Antifungal Effect (PAFE) Assay Protocol

1. Fungal Isolate Preparation:

  • Fungal strains (e.g., Candida albicans) are subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35-37°C for 24-48 hours to ensure viability and purity.

  • A suspension of the fungal cells is prepared in a sterile saline solution or broth (e.g., RPMI 1640) and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

2. Drug Exposure:

  • The standardized fungal suspension is diluted in a fresh culture medium (e.g., RPMI 1640) to a starting inoculum of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.

  • The fungal suspension is then exposed to the test antifungal agent (this compound or other echinocandins) at various concentrations (typically multiples of the MIC, e.g., 1x, 4x, 16x MIC). A drug-free control is run in parallel.

  • The cultures are incubated for a defined period (e.g., 1 hour) at 35-37°C with agitation.

3. Drug Removal:

  • Following the exposure period, the fungal cells are pelleted by centrifugation.

  • The supernatant containing the drug is discarded, and the cell pellet is washed multiple times (typically three times) with a sterile drug-free solution (e.g., phosphate-buffered saline or fresh medium) to effectively remove the antifungal agent.

  • After the final wash, the cells are resuspended in a fresh, drug-free culture medium.

4. Post-Exposure Growth Monitoring:

  • The resuspended fungal cultures (both treated and control) are incubated under normal growth conditions (35-37°C).

  • Fungal growth is monitored over time (e.g., at 0, 2, 4, 8, 12, 24, and 48 hours post-drug removal) by determining the number of viable cells (CFU/mL) through quantitative plating of serial dilutions.

5. PAFE Calculation:

  • The PAFE is calculated as the difference in time required for the drug-exposed culture to show a 1-log10 increase in CFU/mL compared to the drug-free control culture.

  • The formula is: PAFE = T - C , where:

    • T is the time required for the CFU/mL of the drug-exposed culture to increase by 1-log10 above the count at the time of drug removal.

    • C is the time required for the CFU/mL of the control culture to increase by 1-log10 above its initial count.

Mandatory Visualizations

Mechanism of Action and Fungal Stress Response

Echinocandins, including this compound, exert their antifungal effect by inhibiting the (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, a major component of the fungal cell wall.[8] This inhibition leads to cell wall stress and triggers compensatory signaling pathways.

Echinocandin Mechanism of Action and Fungal Stress Response Echinocandins Echinocandins (this compound, Caspofungin, etc.) Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p subunit) Echinocandins->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Stress_Response Cell Wall Stress Beta_Glucan->Stress_Response Inhibition causes Cell_Lysis Cell Lysis / Fungicidal Effect Cell_Wall->Cell_Lysis Disruption leads to PKC_pathway PKC Pathway Stress_Response->PKC_pathway HOG_pathway HOG Pathway Stress_Response->HOG_pathway Calcineurin_pathway Calcineurin Pathway Stress_Response->Calcineurin_pathway Chitin_Synthase Chitin Synthase Upregulation PKC_pathway->Chitin_Synthase HOG_pathway->Chitin_Synthase Calcineurin_pathway->Chitin_Synthase Cell_Wall_Remodeling Cell Wall Remodeling Chitin_Synthase->Cell_Wall_Remodeling

Caption: Echinocandin inhibition of glucan synthesis and subsequent fungal stress response pathways.

Experimental Workflow for PAFE Determination

The following diagram illustrates the key steps in determining the in vitro post-antifungal effect of an antifungal agent.

Experimental Workflow for Post-Antifungal Effect (PAFE) Determination Start Start Prep_Culture Prepare Fungal Culture (e.g., Candida albicans) Start->Prep_Culture Inoculum Standardize Inoculum (10^5-10^6 CFU/mL) Prep_Culture->Inoculum Drug_Exposure Expose to Antifungal (e.g., this compound) Inoculum->Drug_Exposure Control Drug-Free Control Inoculum->Control Incubate_Exposure Incubate (e.g., 1 hour, 37°C) Drug_Exposure->Incubate_Exposure Control->Incubate_Exposure Wash Wash to Remove Drug (Centrifugation & Resuspension) Incubate_Exposure->Wash Incubate_Growth Incubate in Drug-Free Medium Wash->Incubate_Growth Monitor_Growth Monitor Growth Over Time (CFU counts at intervals) Incubate_Growth->Monitor_Growth Calculate_PAFE Calculate PAFE (T - C) Monitor_Growth->Calculate_PAFE End End Calculate_PAFE->End

Caption: A stepwise representation of the in vitro PAFE assay protocol.

References

Aminocandin Demonstrates Potent In Vivo Efficacy Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of preclinical data reveals aminocandin as a promising therapeutic agent for invasive candidiasis caused by fluconazole-resistant Candida species. In vivo studies consistently show high survival rates and significant reduction in fungal burden in animal models of disseminated candidiasis.

For researchers and drug development professionals navigating the challenge of antifungal resistance, the preclinical data on this compound, an investigational echinocandin, offers a compelling case for its potential clinical utility. This guide provides a comprehensive comparison of this compound's in vivo efficacy against fluconazole-resistant Candida strains, supported by experimental data and detailed methodologies from key preclinical studies.

Executive Summary of Efficacy

This compound has demonstrated significant efficacy in murine models of disseminated candidiasis caused by fluconazole-resistant Candida albicans, Candida tropicalis, and Candida glabrata.[1][2][3] Treatment with this compound resulted in high survival rates, in some cases reaching 100%, and a marked reduction in fungal burden in target organs, comparable or superior to standard-of-care agents like amphotericin B and caspofungin.[1][4] Notably, this compound showed activity against isolates that also exhibited reduced susceptibility to caspofungin, another echinocandin.[3][5]

Comparative In Vivo Efficacy Data

The following tables summarize the key quantitative outcomes from in vivo studies, providing a clear comparison of this compound's performance against fluconazole-resistant Candida strains.

Table 1: Survival Rates in Murine Models of Disseminated Candidiasis

Candida StrainAnimal ModelTreatment GroupDosageAdministration RouteSurvival Rate (%)Reference
C. albicans (Fluconazole-Resistant)Immunocompetent MiceThis compound5 mg/kg (twice weekly)Intravenous (iv)100[1][4]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceThis compound10 mg/kg (twice weekly)Intravenous (iv)100[1][4]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceAmphotericin B0.5 mg/kg (every other day)Intravenous (iv)Not specified[1]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceCaspofungin0.5 mg/kg (daily)Intraperitoneal (ip)Not specified[1]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceFluconazole20 mg/kg (daily)Oral (po)Not specified[1]
C. tropicalis (Fluconazole-Resistant)Neutropenic MiceThis compound5 mg/kg/dayIntravenous (iv)80[2]
C. tropicalis (Fluconazole-Resistant)Neutropenic MiceThis compound2.5 mg/kg/dayIntravenous (iv)80[2]
C. tropicalis (Fluconazole-Resistant)Neutropenic MiceThis compound1 mg/kg/dayIntravenous (iv)70[2]
C. tropicalis (Fluconazole-Resistant)Neutropenic MiceAmphotericin B5 mg/kg/doseIntraperitoneal (ip)80[2]
C. tropicalis (Fluconazole-Resistant)Neutropenic MiceFluconazole50 mg/kg/dayOral (po)10[2]
C. tropicalis (Fluconazole-Resistant)Neutropenic MiceControlSolvent-0-10[2]

Table 2: Fungal Burden Reduction in Target Organs (Kidney)

Candida StrainAnimal ModelTreatment GroupDosageFungal Burden (log10 CFU/g ± SD)P-value vs. ControlReference
C. albicans (Fluconazole-Resistant)Immunocompetent MiceThis compound5 mg/kg (twice weekly)Significantly lower than control<0.0001[4]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceThis compound10 mg/kg (twice weekly)Significantly lower than control<0.0001[4]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceFluconazole20 mg/kg (daily)5.52 ± 1.56-[4]
C. albicans (Fluconazole-Resistant)Immunocompetent MiceUntreated Control-5.64 ± 1.11-[4]
C. glabrata (Caspofungin-Susceptible)MiceThis compound≥2.5 mg/kg (single dose)Significant decreaseNot specified[5]
C. glabrata (Reduced Caspofungin Susceptibility)MiceThis compound≥10 mg/kg (single dose)Significant decreaseNot specified[3][5]
C. glabrata (Reduced Caspofungin Susceptibility)MiceCaspofunginSingle dosesIneffectiveNot specified[3][5]

Mechanism of Action: Inhibition of Glucan Synthase

This compound, like other echinocandins, targets a crucial component of the fungal cell wall, 1,3-β-D-glucan.[5] It acts as a non-competitive inhibitor of the 1,3-β-D-glucan synthase enzyme complex. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. This mechanism is distinct from that of azoles, such as fluconazole, which target the synthesis of ergosterol in the fungal cell membrane. The different targets explain the lack of cross-resistance between echinocandins and azoles.[6]

cluster_Cell Candida Cell This compound This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibits Glucan_Synthesis 1,3-β-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Prevents

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vivo efficacy of this compound has been evaluated in established murine models of disseminated candidiasis. The following provides a detailed overview of the methodologies employed in these key studies.

1. Study of this compound against Fluconazole-Resistant C. albicans [1][4]

  • Fungal Strain: A fluconazole-resistant strain of Candida albicans (MRL 648) with a fluconazole MIC of >64 mg/L was used.[4]

  • Animal Model: Immunocompetent female BALB/c mice were utilized.

  • Infection Model: Mice were infected via intravenous injection with the C. albicans strain to induce haematogenously disseminated candidiasis.[1]

  • Treatment Regimens:

    • This compound: 5 and 10 mg/kg administered intravenously once or twice weekly.[1][4]

    • Amphotericin B: 0.5 mg/kg administered intravenously every other day for 5 days.[1]

    • Caspofungin: 0.5 mg/kg administered intraperitoneally once daily for 5 days.[1]

    • Fluconazole: 20 mg/kg administered orally once a day for 5 days.[1]

  • Endpoints:

    • Survival: Monitored over a specified period post-infection.

    • Fungal Burden: Determined by quantitative culture of kidneys.

2. Study of this compound against Fluconazole-Resistant C. tropicalis [2]

  • Fungal Strain: A fluconazole-resistant strain of Candida tropicalis.

  • Animal Model: Mice were rendered neutropenic with cyclophosphamide.[2]

  • Infection Model: Intravenous infection to establish disseminated candidiasis.[2]

  • Treatment Regimens:

    • This compound: 0.1, 0.25, 1, 2.5, and 5 mg/kg/day administered intravenously for 9 days.[2]

    • Amphotericin B: 5 mg/kg/dose administered intraperitoneally.[2]

    • Fluconazole: 50 mg/kg/dose administered orally.[2]

  • Endpoints:

    • Survival: Monitored for 11 days post-infection.[2]

    • Fungal Burden: Semi-quantitative culture of kidneys, liver, brain, and lungs.[2]

3. Study of this compound against C. glabrata with Reduced Caspofungin Susceptibility [3][5]

  • Fungal Strains: Clinical isolates of C. glabrata, including those with reduced susceptibility to caspofungin (MIC > 2 mg/L).[3]

  • Animal Model: Mice were used for the infection model.

  • Infection Model: Mice were infected with C. glabrata.

  • Treatment Regimens:

    • This compound: Single doses ranging from 0.5 to 100 mg/kg.[3]

    • Caspofungin: Single doses (0.5–100 mg/kg) or daily doses (0.07–14.3 mg/kg) initiated one day post-inoculation.[3]

  • Endpoint:

    • Fungal Burden: Assessed in kidney tissue on day 8 post-inoculation.[3]

cluster_Workflow In Vivo Efficacy Experimental Workflow Strain_Prep Candida Strain Preparation (Fluconazole-Resistant) Infection Induction of Disseminated Candidiasis (Intravenous Inoculation) Strain_Prep->Infection Animal_Model Animal Model Preparation (e.g., Immunocompetent or Neutropenic Mice) Animal_Model->Infection Treatment_Groups Allocation to Treatment Groups (this compound, Comparators, Control) Infection->Treatment_Groups Treatment_Admin Drug Administration (Specified Doses, Routes, and Frequencies) Treatment_Groups->Treatment_Admin Monitoring Monitoring of Animal Health and Survival Treatment_Admin->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Survival_Analysis Survival Analysis Endpoint_Analysis->Survival_Analysis Fungal_Burden Fungal Burden Quantification (Organ Homogenization and Plating) Endpoint_Analysis->Fungal_Burden

Caption: Generalized experimental workflow for in vivo studies.

Conclusion

The available in vivo data strongly support the potent antifungal activity of this compound against fluconazole-resistant Candida strains. Its efficacy, demonstrated through high survival rates and significant reductions in fungal burden in preclinical models, positions it as a valuable candidate for further development in the treatment of invasive candidiasis. The distinct mechanism of action, targeting the fungal cell wall, provides a critical advantage in the context of widespread azole resistance. These findings underscore the need for continued investigation and clinical trials to fully elucidate the therapeutic potential of this compound in managing challenging fungal infections.

References

Safety Operating Guide

Personal protective equipment for handling Aminocandin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Aminocandin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. As a member of the echinocandin class of antifungal agents, this compound is presumed to share similar potent pharmacological properties and handling requirements with others in its class. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of analogous echinocandins such as Caspofungin, Micafungin, and Anidulafungin, as well as general best practices for handling potent pharmaceutical compounds.[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions. This is a minimum standard, and a site-specific risk assessment should be conducted to determine if additional measures are required.

Body Protection Respiratory Protection Eye Protection Hand Protection
Lab Coat/Gown: A dedicated lab coat or gown should be worn to protect street clothing from contamination.[8]Fume Hood/Ventilated Enclosure: All weighing and initial solubilization of this compound powder should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][7]Safety Glasses with Side Shields: To protect against splashes or airborne particles when working with solutions or powder.[9][10]Chemical-Resistant Gloves: Nitrile or latex gloves should be worn at all times when handling this compound in either powder or solution form.[11]
Disposable Sleeves: For added protection against contamination of the arms.Respirator (if required): If there is a potential for generating significant aerosols and a ventilated enclosure is not available, a NIOSH-approved respirator may be necessary.[10]Goggles/Face Shield: When there is a significant risk of splashing, chemical splash goggles or a face shield should be worn in addition to safety glasses.[12]Double Gloving: Consider double gloving when handling concentrated solutions or during procedures with a higher risk of contamination.
Closed-toe Shoes: Must be worn at all times in the laboratory.Glove Change Protocol: Gloves should be changed immediately if they become contaminated. Hands should be washed thoroughly after removing gloves.[11]

Experimental Protocols and Handling Procedures

Receiving and Storage: Upon receipt, inspect the container for any damage. This compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][12]

Preparation of Solutions:

  • Weighing: Don personal protective equipment as outlined in the table above. Weigh the required amount of this compound powder in a chemical fume hood or a ventilated balance enclosure to control dust.[4]

  • Solubilization: Slowly add the diluent to the powder to avoid generating dust. Gently swirl or vortex to dissolve.

Administration (In-Vivo Studies): For animal studies, appropriate animal handling restraints and techniques should be used to minimize the risk of spills and aerosol generation.

Spill Management:

  • Small Spills (Powder): Gently cover the spill with absorbent paper to avoid raising dust. Moisten the paper with a suitable solvent (e.g., water or ethanol) and carefully wipe up the spill.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and follow institutional emergency procedures.

Decontamination and Disposal: All disposable materials that have come into contact with this compound, including gloves, wipes, and vials, should be collected in a designated hazardous waste container.[1][13] Non-disposable equipment should be thoroughly cleaned and decontaminated. Follow all local, state, and federal regulations for the disposal of chemical waste.[1][13]

Visualizing Key Processes

To further clarify the procedural steps for safe handling and the compound's mechanism of action, the following diagrams are provided.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal & Decontamination a Don PPE b Weigh Powder in Ventilated Enclosure a->b c Prepare Solution b->c d Perform Experiment c->d e Handle Waste d->e f Dispose of Waste in Designated Containers e->f g Decontaminate Surfaces and Equipment f->g h Doff PPE g->h

Caption: This diagram illustrates the recommended step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal and decontamination.

G Mechanism of Action of Echinocandins cluster_cell Fungal Cell This compound This compound (Echinocandin) glucan_synthase 1,3-β-D-Glucan Synthase (Enzyme Complex) This compound->glucan_synthase Inhibits glucan 1,3-β-D-Glucan (Cell Wall Component) glucan_synthase->glucan Synthesizes cell_wall Fungal Cell Wall Integrity glucan->cell_wall Maintains cell_lysis Cell Lysis cell_wall->cell_lysis Loss of Integrity Leads to

Caption: This diagram depicts the mechanism of action for echinocandin antifungals like this compound, which involves the inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminocandin
Reactant of Route 2
Aminocandin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.